Product packaging for Glumetinib(Cat. No.:CAS No. 1642581-63-2)

Glumetinib

Cat. No.: B607661
CAS No.: 1642581-63-2
M. Wt: 459.5 g/mol
InChI Key: RYBLECYFLJXEJX-UHFFFAOYSA-N
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Description

Glumetinib is under investigation in clinical trial NCT04270591 (Assess the Anti-tumor Activity and Safety of this compound in Patient With Advanced C-met-positive Non-small Cell Lung Cancer).
Gumarontinib is an orally bioavailable, small molecule inhibitor of the oncoprotein c-Met (hepatocyte growth factor receptor;  HGFR), with potential antineoplastic activity. Upon oral administration, gumarontinib targets and binds to the c-Met protein, thereby disrupting c-Met-dependent signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met protein is overexpressed or mutated in many tumor cell types and plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.
GUMARONTINIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
c-Met inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17N9O2S B607661 Glumetinib CAS No. 1642581-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBLECYFLJXEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N9O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642581-63-2
Record name Glumetinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642581632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glumetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15630
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gumarontinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JTT036WGX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Glumetinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glumetinib (also known as SCC244) is an orally bioavailable, potent, and highly selective small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2][3][4] In non-small cell lung cancer (NSCLC) characterized by aberrant c-MET signaling, this compound demonstrates significant anti-tumor activity. This guide provides a detailed examination of the molecular mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Introduction to c-MET Signaling in NSCLC

The mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase, encoded by the MET gene, is a critical driver of oncogenesis in a subset of NSCLC cases.[5] The natural ligand for the c-MET receptor is hepatocyte growth factor (HGF).[1][5][6] Upon HGF binding, c-MET dimerizes and autophosphorylates, activating downstream signaling cascades that regulate cell proliferation, survival, migration, and invasion.[1][5][6]

Aberrant c-MET activation in NSCLC can occur through several mechanisms, including:

  • MET Exon 14 Skipping Mutations: These mutations lead to a partially deleted MET receptor with impaired degradation, resulting in its accumulation and constitutive activation.[4]

  • MET Gene Amplification: An increased copy number of the MET gene leads to overexpression of the c-MET protein and ligand-independent activation.[4][5]

  • c-MET Protein Overexpression: Increased levels of the c-MET protein can enhance signaling upon ligand binding.[4]

These alterations are associated with poor prognosis and can drive resistance to other targeted therapies, such as EGFR tyrosine kinase inhibitors (TKIs).[4][7]

Core Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of the c-MET receptor.[5] As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket within the kinase domain of c-MET, preventing its autophosphorylation and subsequent activation.[3] This blockade of the initial step in the signaling cascade leads to the downstream suppression of pathways crucial for tumor growth and survival.[5]

The primary downstream signaling pathways inhibited by this compound include:

  • PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a key role in promoting cell proliferation and differentiation.[5]

By inhibiting these pathways, this compound induces G1-S phase cell-cycle arrest and suppresses the neoplastic phenotype of c-MET-dependent tumor cells.[1][3] Furthermore, this compound has been shown to have anti-angiogenic effects by inhibiting HGF-stimulated endothelial cell proliferation.[6]

Glumetinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET Receptor c-MET Receptor HGF->c-MET Receptor Binds P P c-MET Receptor->P Autophosphorylation This compound This compound This compound->c-MET Receptor Inhibits PI3K PI3K P->PI3K RAS RAS P->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion

Caption: this compound inhibits c-MET signaling pathway.

Quantitative Data

The potency and selectivity of this compound have been characterized in numerous preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity of this compound
ParameterValueReference
c-MET Kinase Inhibition (IC50) 0.42 ± 0.02 nmol/L[8]
Selectivity >2,400-fold for c-MET over 312 other kinases[1][8]
Table 2: In Vitro Anti-proliferative Activity of this compound in MET-addicted Cancer Cell Lines
Cell LineIC50 (nmol/L)Reference
EBC-1 (NSCLC, MET amplified) 0.5[3]
SNU-5 (Gastric Cancer, MET amplified) 2.45[3]
MKN-45 (Gastric Cancer, MET amplified) 0.8[3]
BaF3/TPR-Met (Pro-B, MET fusion) 1.2[3]
Table 3: Clinical Efficacy of this compound in NSCLC Patients with MET Exon 14 Skipping Mutations (GLORY Study)
EndpointAll Patients (n=69)Treatment-NaïvePreviously TreatedReference
Objective Response Rate (ORR) 60.9%66.7%51.9%[9]
Median Duration of Response (DoR) 8.2 months--[9]
Median Progression-Free Survival (PFS) 7.6 months--[9]
Median Time to Response (TTR) 1.4 months--[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-MET kinase.

  • Methodology:

    • Recombinant human c-MET kinase is incubated with a specific substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in a reaction buffer.

    • This compound is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified using a suitable method, such as a radiometric assay (33P-ATP) or a non-radioactive method like ELISA with a phospho-specific antibody.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assays (SRB, MTT, or CCK-8)
  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., EBC-1) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

    • For the Sulforhodamine B (SRB) assay, cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized.

    • For the MTT assay, MTT reagent is added, which is converted to formazan by viable cells. The formazan is then solubilized.

    • For the CCK-8 assay, the CCK-8 solution is added, which produces a colored formazan dye upon bioreduction by living cells.

    • The absorbance is measured using a microplate reader, and the IC50 values are determined from the dose-response curves.

Cell_Proliferation_Assay_Workflow cluster_workflow Experimental Workflow: Cell Proliferation Assay A 1. Seed cells in 96-well plates B 2. Treat with varying concentrations of this compound A->B C 3. Incubate for 72 hours B->C D 4. Add detection reagent (e.g., SRB, MTT, CCK-8) C->D E 5. Measure absorbance D->E F 6. Calculate IC50 values E->F

Caption: Workflow for in vitro cell proliferation assays.
Western Blot Analysis

  • Objective: To evaluate the effect of this compound on the phosphorylation of c-MET and its downstream signaling proteins (e.g., AKT, ERK).

  • Methodology:

    • MET-dependent cancer cells (e.g., EBC-1 or HGF-stimulated U87MG cells) are treated with this compound at various concentrations for a specified time.

    • Cells are lysed, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated c-MET (p-MET), total c-MET, p-AKT, total AKT, p-ERK, and total ERK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanisms of Resistance to this compound

While this compound is effective in MET-driven NSCLC, the development of acquired resistance is a potential clinical challenge. Potential mechanisms of resistance to MET inhibitors, which may also apply to this compound, include:

  • On-target resistance: Secondary mutations in the MET kinase domain that interfere with drug binding.

  • Off-target resistance: Activation of bypass signaling pathways that circumvent the need for c-MET signaling, such as amplification of other receptor tyrosine kinases (e.g., EGFR, HER2) or activation of downstream signaling molecules.[7][10][11]

  • Histological transformation: The conversion of NSCLC to other tumor types, such as small cell lung cancer.[11]

Ongoing research and clinical trials are exploring combination therapies to overcome or delay the onset of resistance to this compound. For instance, a Phase III trial is evaluating this compound in combination with osimertinib for NSCLC patients with MET amplification after resistance to EGFR-TKIs.[12]

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms to this compound Glumetinib_Treatment This compound Treatment of MET-driven NSCLC Acquired_Resistance Acquired Resistance Glumetinib_Treatment->Acquired_Resistance On_Target On-Target Resistance (MET Kinase Domain Mutations) Acquired_Resistance->On_Target Off_Target Off-Target Resistance (Bypass Pathway Activation) Acquired_Resistance->Off_Target Histologic_Transformation Histologic Transformation (e.g., to SCLC) Acquired_Resistance->Histologic_Transformation

Caption: Logical relationship of potential resistance mechanisms.

Conclusion

This compound is a highly potent and selective c-MET inhibitor that has demonstrated robust anti-tumor activity in preclinical models and promising efficacy in NSCLC patients with MET alterations. Its mechanism of action is centered on the direct inhibition of c-MET kinase activity, leading to the suppression of critical downstream signaling pathways involved in tumor cell proliferation and survival. The data presented in this guide underscore the therapeutic potential of this compound as a targeted therapy for MET-driven NSCLC. Further clinical investigation is warranted to fully elucidate its role in the treatment landscape and to develop strategies to overcome potential resistance.

References

SCC244: A Deep Dive into c-Met Downstream Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are pivotal players in cell signaling, governing processes such as cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling axis is a well-documented driver of tumorigenesis and metastasis in a variety of human cancers.[1][2] SCC244 (also known as glumetinib or gumarontinib) is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of c-Met kinase.[3][4] Preclinical and clinical studies have demonstrated its significant anti-tumor activity in cancers with aberrant c-Met signaling, particularly non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[3][5] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by SCC244, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

SCC244 Mechanism of Action and Potency

SCC244 exerts its therapeutic effect by directly targeting the c-Met kinase, thereby blocking its phosphorylation and subsequent activation.[3] This inhibition disrupts the entire downstream signaling cascade that is aberrantly activated in c-Met-driven cancers. The potency and selectivity of SCC244 have been quantified in various preclinical studies.

Quantitative Data: In Vitro Efficacy of SCC244
ParameterValueCell Lines/ConditionsReference
c-Met Kinase Inhibition (IC50) 0.42 ± 0.02 nMPurified c-Met kinase (ELISA-based assay)[3][4]
Cellular c-Met Phosphorylation Inhibition Strong inhibition observed at nanomolar concentrationsEBC-1, MKN-45, BaF3/TPR-Met, U87MG[3][4]
Antiproliferative Activity (IC50) 0.5 - 2.45 nMEBC-1, SNU-5, MKN-45, BaF3/TPR-Met[3]
HUVEC Proliferation Inhibition (IC50) 8.8 ± 0.4 nMHGF-stimulated primary endothelial cells[3]
Quantitative Data: In Vivo Efficacy of SCC244 in Xenograft Models
Cancer ModelDosingTumor Growth Inhibition (TGI)Reference
MKN-45 (gastric cancer) 10 mg/kg, once daily99.3%[3]
5 mg/kg, once daily88.6%[3]
2.5 mg/kg, once daily63.6%[3]
SNU-5 (gastric cancer) High doseTumor regression observed[3]
EBC-1 (NSCLC) 10 mg/kg, once daily>66.0% decrease in tumor mass[3]
5 mg/kg, once daily>66.0% decrease in tumor mass[3]
NSCLC & HCC PDX models 10 mg/kg, once dailySignificant antitumor efficiency (TGI: 87.7% to 115.8%)[3]

Core Downstream Signaling Pathways Modulated by SCC244

The binding of HGF to c-Met initiates a cascade of intracellular signaling events. SCC244, by inhibiting c-Met, effectively shuts down these pro-oncogenic pathways. The three primary downstream signaling axes affected are the PI3K/AKT, MAPK/ERK, and STAT3 pathways.[1][2][6]

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell survival, proliferation, and growth.[7] Upon c-Met activation, PI3K is recruited and activated, leading to the phosphorylation and activation of AKT.[2] Activated AKT, in turn, phosphorylates a myriad of downstream targets, including mTOR, which promotes protein synthesis and cell growth while inhibiting apoptosis.[7] SCC244-mediated inhibition of c-Met leads to a significant reduction in the phosphorylation of AKT, thereby suppressing this pro-survival pathway.[3][4]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met PI3K PI3K c-Met->PI3K SCC244 SCC244 SCC244->c-Met PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT p-AKT p-AKT AKT->p-AKT P mTOR mTOR p-AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Figure 1: SCC244 inhibits the PI3K/AKT/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and migration.[8] c-Met activation leads to the recruitment of adaptor proteins like GRB2 and SHC, which in turn activate the small GTPase Ras.[2] This initiates a phosphorylation cascade through Raf, MEK, and finally ERK.[2] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell cycle progression and motility.[2] Preclinical data clearly show that SCC244 treatment results in a marked decrease in ERK phosphorylation in c-Met dependent cancer cells.[3][4]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met GRB2/SHC GRB2/SHC c-Met->GRB2/SHC SCC244 SCC244 SCC244->c-Met SOS SOS GRB2/SHC->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK P Proliferation Proliferation p-ERK->Proliferation Migration Migration p-ERK->Migration

Figure 2: SCC244 inhibits the MAPK/ERK signaling pathway.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell proliferation, differentiation, and apoptosis.[9] Direct binding of STAT3 to the phosphorylated c-Met receptor leads to STAT3 phosphorylation, dimerization, and translocation to the nucleus, where it acts as a transcription factor for genes promoting cell survival and invasion.[2] Inhibition of c-Met by SCC244 is expected to block this activation of STAT3, contributing to its anti-tumor effects.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met JAK JAK c-Met->JAK SCC244 SCC244 SCC244->c-Met STAT3 STAT3 JAK->STAT3 P p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3_Dimer p-STAT3 Dimer p-STAT3->STAT3_Dimer Dimerization Gene Transcription Gene Transcription STAT3_Dimer->Gene Transcription

Figure 3: SCC244 inhibits the JAK/STAT3 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of SCC244 on c-Met downstream signaling.

Western Blotting for Phospho-Protein Analysis

This protocol is for assessing the phosphorylation status of c-Met, AKT, and ERK in response to SCC244 treatment.

WB_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification Electrophoresis 4. SDS-PAGE Quantification->Electrophoresis Transfer 5. Protein Transfer Electrophoresis->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Figure 4: Western Blotting Workflow.

1. Cell Culture and Treatment:

  • Culture c-Met dependent cancer cell lines (e.g., EBC-1, MKN-45) in appropriate media to ~80% confluency.

  • For HGF stimulation experiments (e.g., U87MG cells), serum-starve cells for 24 hours prior to treatment.[3]

  • Treat cells with varying concentrations of SCC244 (dissolved in DMSO) for 2 hours.[3]

  • For HGF stimulation, add HGF (e.g., 100 ng/mL) for the final 15 minutes of incubation.[3]

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

4. SDS-PAGE:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

5. Protein Transfer:

  • Transfer proteins from the gel to a PVDF membrane.

6. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[10]

7. Primary Antibody Incubation:

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Antibodies: [3]

    • Phospho-c-Met (Y1234/1235) (Cell Signaling Technology)

    • Total c-Met (Santa Cruz Biotechnology)

    • Phospho-AKT (S473) (Cell Signaling Technology)

    • Total AKT (Cell Signaling Technology)

    • Phospho-ERK1/2 (T202/Y204) (Cell Signaling Technology)

    • Total ERK1/2 (Cell Signaling Technology)

    • GAPDH (Kangcheng Bio)

8. Secondary Antibody Incubation:

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

9. Chemiluminescent Detection:

  • Wash the membrane three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cell Viability Assays (MTT/SRB)

These colorimetric assays are used to determine the effect of SCC244 on cell proliferation.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat cells with a serial dilution of SCC244 for 72 hours.[3]

3. Assay Procedure:

  • For MTT Assay: [11]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • For SRB Assay: [12]

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain with sulforhodamine B (SRB) dye.

    • Wash and solubilize the bound dye with Tris base.

    • Measure the absorbance at 570 nm.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting to a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol outlines the methodology for evaluating the anti-tumor efficacy of SCC244 in a mouse model.

1. Animal Model:

  • Use immunodeficient mice (e.g., nude or SCID mice).

  • Subcutaneously inject cancer cells (e.g., MKN-45, EBC-1) into the flank of the mice.

2. Tumor Growth and Treatment:

  • Monitor tumor growth by measuring the tumor dimensions with calipers.

  • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • When tumors reach a volume of 100-200 mm3, randomize the mice into treatment and control groups.[3]

  • Administer SCC244 orally once daily.[3] The vehicle control is typically a solution without the active compound.

3. Efficacy Evaluation:

  • Measure tumor volumes twice a week.[3]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

4. Pharmacodynamic Studies:

  • To assess the in vivo inhibition of c-Met signaling, administer a single dose of SCC244 to tumor-bearing mice.[3]

  • Harvest tumors at various time points post-dosing.

  • Analyze the phosphorylation levels of c-Met, AKT, and ERK in the tumor lysates by Western blotting.[3]

Conclusion

SCC244 is a highly potent and selective c-Met inhibitor that effectively blocks the downstream signaling pathways crucial for cancer cell proliferation, survival, and invasion. Its ability to inhibit the PI3K/AKT, MAPK/ERK, and STAT3 pathways provides a strong rationale for its clinical development in c-Met-driven malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on c-Met targeted therapies. Further investigation into the intricate network of c-Met signaling and potential resistance mechanisms will continue to refine the clinical application of SCC244 and similar inhibitors.

References

Glumetinib: A Technical Guide to its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glumetinib, also known as SCC244, is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its chemical formula is C21H17N9O2S, and it has a molecular weight of 459.49 g/mol .[3] this compound has demonstrated significant antitumor activity in preclinical and clinical studies, particularly in cancers with MET gene alterations. This document provides a comprehensive overview of its molecular structure, detailed synthetic protocols, and key biological data.

Molecular Structure and Identification

This compound is a complex heterocyclic molecule. Its systematic IUPAC name is 6-(1-Methyl-1H-pyrazol-4-yl)-1-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonyl]-1H-pyrazolo[4,3-b]pyridine.[3]

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueReference
Molecular Formula C21H17N9O2S[3]
Molecular Weight 459.49 g/mol [3]
CAS Number 1642581-63-2[3]
IUPAC Name 6-(1-Methyl-1H-pyrazol-4-yl)-1-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonyl]-1H-pyrazolo[4,3-b]pyridine[3]
Synonyms SCC244, Gumarontinib[3]
SMILES CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2[1]
InChI InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3[1]

Synthesis of this compound (SCC244)

The synthesis of this compound is a multi-step process as described in the supplementary materials of the preclinical evaluation by Ai et al. (2017).[1]

Synthesis Pathway

Glumetinib_Synthesis A 6-bromoimidazo[1,2-a]pyridine C 6-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (2) A->C Chlorosulfonation B Chlorosulfonic acid B->C E 6-bromo-1-((6-bromoimidazo[1,2-a]pyridin-3-yl)sulfonyl)-1H-pyrazolo[4,3-b]pyridine (3) C->E Sulfonylation D 6-bromo-1H-pyrazolo[4,3-b]pyridine D->E G This compound (SCC244) E->G Suzuki Coupling (x2) F 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole F->G

A simplified overview of the this compound synthesis pathway.
Experimental Protocols

Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (2)

To a solution of 6-bromoimidazo[1,2-a]pyridine (1.0 g, 5.08 mmol) in chloroform (20 mL) at 0°C, chlorosulfonic acid (1.18 g, 10.15 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 2 hours. The mixture was then poured into ice-water and the resulting precipitate was collected by filtration, washed with water, and dried to afford 6-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (2) as a yellow solid.

Step 2: Synthesis of 6-bromo-1-((6-bromoimidazo[1,2-a]pyridin-3-yl)sulfonyl)-1H-pyrazolo[4,3-b]pyridine (3)

A mixture of 6-bromo-1H-pyrazolo[4,3-b]pyridine (0.5 g, 2.53 mmol), 6-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (2) (0.9 g, 3.03 mmol), and triethylamine (0.77 g, 7.58 mmol) in dichloromethane (20 mL) was stirred at room temperature for 12 hours. The reaction mixture was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by column chromatography to give 6-bromo-1-((6-bromoimidazo[1,2-a]pyridin-3-yl)sulfonyl)-1H-pyrazolo[4,3-b]pyridine (3).

Step 3: Synthesis of this compound (SCC244)

A mixture of 6-bromo-1-((6-bromoimidazo[1,2-a]pyridin-3-yl)sulfonyl)-1H-pyrazolo[4,3-b]pyridine (3) (100 mg, 0.22 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (137 mg, 0.66 mmol), Pd(dppf)Cl2 (16 mg, 0.022 mmol), and potassium carbonate (91 mg, 0.66 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL) was heated at 90°C under a nitrogen atmosphere for 1 hour. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by preparative HPLC to afford this compound (SCC244).

Biological Activity and Pharmacokinetics

This compound is a highly potent inhibitor of c-Met kinase. Its inhibitory activity has been characterized in both biochemical and cellular assays.

Table 2: In Vitro Inhibitory Activity of this compound

Target/Cell LineIC50 (nM)Assay TypeReference
c-Met Kinase 0.42Biochemical[2]
EBC-1 (Lung Cancer) 0.5Cell Proliferation[2]
SNU-5 (Gastric Cancer) ~1.0Cell Proliferation[2]
MKN-45 (Gastric Cancer) ~1.5Cell Proliferation[2]
BaF3/TPR-Met ~2.45Cell Proliferation[2]

Table 3: Phase I Clinical Pharmacokinetic Parameters of this compound in NSCLC Patients

ParameterValueReference
Tmax (Time to maximum plasma concentration) 2.0 - 6.0 hours
t1/2 (Half-life) 20.43 - 35.36 hours
Mechanism of Action: c-Met Signaling Pathway Inhibition

This compound exerts its anticancer effects by inhibiting the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and invasion. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of c-Met, thereby preventing its phosphorylation and the activation of downstream pathways such as PI3K/Akt and RAS/MAPK.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates HGF HGF HGF->cMet Binds Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Migration & Invasion ERK->Metastasis This compound This compound This compound->cMet Inhibits (ATP Competition)

This compound inhibits the HGF/c-Met signaling pathway.

Conclusion

This compound is a promising, highly selective c-Met inhibitor with a well-defined molecular structure and a feasible synthetic route. Its potent in vitro and in vivo activities against c-Met-driven cancers underscore its therapeutic potential. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the field of oncology drug development. Further investigation and clinical trials will continue to delineate the full clinical utility of this targeted therapy.

References

The Pharmacokinetic Profile and Oral Bioavailability of Glumetinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glumetinib (SCC244) is a potent and highly selective oral inhibitor of the c-MET receptor tyrosine kinase, a key driver in various cancers. Understanding its pharmacokinetic (PK) profile and oral bioavailability is crucial for its clinical development and therapeutic application. This technical guide provides a comprehensive overview of the currently available preclinical and clinical pharmacokinetic data for this compound. It includes a summary of quantitative parameters, detailed experimental methodologies, and visualizations of the c-MET signaling pathway and relevant experimental workflows to facilitate a deeper understanding of its mechanism and disposition.

Introduction

This compound is an orally bioavailable, ATP-competitive inhibitor of c-MET with high selectivity.[1] The c-MET signaling pathway, when aberrantly activated, plays a significant role in cell proliferation, survival, migration, and invasion, making it a critical target in oncology.[2][3] this compound has demonstrated promising anti-tumor activity in preclinical models and clinical trials, particularly in non-small cell lung cancer (NSCLC) with MET alterations.[4][5] This document synthesizes the key pharmacokinetic characteristics of this compound in both preclinical species and humans.

Preclinical Pharmacokinetics

Preclinical studies have been conducted in various animal models to characterize the pharmacokinetic profile of this compound. While specific quantitative data tables from these studies are not publicly available in their entirety, descriptive information indicates that this compound is orally bioavailable and exhibits dose-dependent anti-tumor activity.

Experimental Protocols

In Vivo Anti-Tumor Efficacy Studies in Mouse Xenograft Models

  • Animal Models: Female BALB/c nude mice bearing subcutaneous human gastric cancer (MKN-45), lung cancer (EBC-1), or other MET-dependent tumor xenografts.

  • Dosing: this compound was administered orally (p.o.) once daily at doses of 2.5, 5, and 10 mg/kg.[1]

  • Sample Collection and Analysis: Tumor volumes were measured regularly to assess anti-tumor activity. For pharmacodynamic assessments, tumors were harvested at various time points after dosing to analyze the phosphorylation status of c-MET and downstream signaling proteins like AKT and ERK via Western blotting.[3]

Toxicology Studies in Dogs

  • Animal Models: Beagle dogs were used for toxicology assessments.

  • Dosing: Oral administration of this compound was performed to evaluate its safety profile.

Clinical Pharmacokinetics

Phase I Dose-Escalation Study in Patients with Advanced NSCLC (NCT03466268)

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced non-small cell lung cancer.[4]

3.1.1. Study Design and Methodology

  • Patient Population: Patients with advanced NSCLC who had failed standard treatments.[4]

  • Dosing Regimen: this compound was administered orally once daily in escalating dose cohorts of 100 mg, 200 mg, 300 mg, and 400 mg on a 28-day cycle.[4]

  • Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of this compound.

  • Analytical Method: A validated bioanalytical method was used to quantify this compound concentrations in plasma.

3.1.2. Pharmacokinetic Results

The study demonstrated that this compound is readily absorbed after oral administration with a half-life that supports once-daily dosing.[4]

ParameterResultCitation
Median Time to Maximum Concentration (Tmax) 2.0 - 6.0 hours[4]
Mean Elimination Half-Life (t1/2) 20.43 - 35.36 hours[4]

Note: Specific Cmax and AUC values for each dose cohort are not publicly available in the trial abstract.

Food Effect Study in Healthy Volunteers

A study was conducted to assess the impact of food on the pharmacokinetics of a single 300 mg oral dose of this compound in healthy subjects. This study identified this compound as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.

3.2.1. Study Design and Methodology

  • Study Population: Healthy volunteers.

  • Dosing: A single 300 mg oral dose of this compound was administered under fasting and fed (high-fat and low-fat meal) conditions.

  • Pharmacokinetic Sampling: Serial blood samples were collected over time to characterize the pharmacokinetic profile.

3.2.2. Pharmacokinetic Results

The study revealed a significant food effect on the oral bioavailability of this compound.

ParameterFasting StateFed State (High-Fat Meal)Fed State (Low-Fat Meal)
Cmax (ng/mL) Value not specifiedIncreasedIncreased
AUC (ng·h/mL) Value not specifiedIncreasedIncreased
Tmax (h) ~4.0~4.0~4.0
t1/2 (h) ~24.7 - 26.1~24.7 - 26.1~24.7 - 26.1
CL/F (L/h) ~12.8~5.7~6.3

Note: The study reported that Cmax and AUC approximately doubled in the fed state compared to the fasting state.

Metabolism and Excretion

The metabolism of this compound is a key factor in its disposition. In vitro studies suggest that it may be a substrate for cytochrome P450 (CYP) enzymes, particularly CYP3A4. Consequently, co-administration with strong inhibitors or inducers of CYP3A4 could potentially alter the plasma concentrations of this compound, a critical consideration for clinical use.

Visualizations

c-MET Signaling Pathway

The following diagram illustrates the simplified c-MET signaling pathway and the point of inhibition by this compound.

cMET_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMET c-MET Receptor RAS RAS cMET->RAS PI3K PI3K cMET->PI3K HGF HGF (Ligand) HGF->cMET Binds and Activates This compound This compound This compound->cMET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified c-MET signaling pathway and this compound's point of inhibition.

Experimental Workflow for Preclinical In Vivo Studies

The diagram below outlines the general workflow for the preclinical in vivo studies conducted to evaluate the efficacy of this compound.

Preclinical_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Tumor Volume Measurement treatment->monitoring Daily Dosing monitoring->treatment endpoint Endpoint: Tumor Growth Inhibition or Pharmacodynamic Analysis monitoring->endpoint

Caption: General workflow for preclinical in vivo efficacy studies of this compound.

Phase I Clinical Trial Workflow

The following diagram illustrates the workflow of the Phase I dose-escalation clinical trial for this compound.

Clinical_Trial_Workflow screening Patient Screening and Enrollment (Advanced NSCLC) dose_cohorts Dose Escalation Cohorts (100mg, 200mg, 300mg, 400mg) screening->dose_cohorts treatment_cycle Oral this compound Once Daily (28-day cycle) dose_cohorts->treatment_cycle safety_monitoring Safety and Tolerability Monitoring (DLT Assessment) treatment_cycle->safety_monitoring pk_sampling Pharmacokinetic Blood Sampling treatment_cycle->pk_sampling efficacy_assessment Tumor Response Assessment treatment_cycle->efficacy_assessment mtd_determination Determination of MTD and Recommended Phase 2 Dose safety_monitoring->mtd_determination pk_sampling->mtd_determination efficacy_assessment->mtd_determination

Caption: Workflow of the Phase I dose-escalation clinical trial for this compound.

Conclusion

This compound demonstrates pharmacokinetic properties consistent with an effective oral anti-cancer agent, including rapid absorption and a half-life suitable for once-daily dosing. Its oral bioavailability is significantly influenced by food, a factor that requires consideration in clinical practice. Further detailed data from ongoing and future clinical trials will provide a more complete understanding of its pharmacokinetic profile across diverse patient populations and inform optimal dosing strategies. The preclinical and early clinical data support the continued development of this compound as a promising targeted therapy for cancers with MET pathway alterations.

References

Glumetinib's Target Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target selectivity profile of Glumetinib (also known as SCC244 or Gumarontinib), a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. A comprehensive understanding of a kinase inhibitor's selectivity is paramount in drug development, as it directly influences both therapeutic efficacy and potential off-target toxicities. This document provides a detailed overview of this compound's kinase inhibition profile, methodologies for its characterization, and the key signaling pathways involved.

Introduction to this compound and c-Met

This compound is an orally bioavailable small molecule inhibitor that has demonstrated significant antitumor activity in preclinical and clinical settings.[1][2] Its primary therapeutic target is the mesenchymal-epithelial transition factor (c-Met) receptor, a tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling, through overexpression, gene amplification, or mutation, is a known driver in various human cancers. This compound's mechanism of action involves competing with ATP for binding to the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.

Kinase Selectivity Profile of this compound

A defining characteristic of this compound is its exceptional selectivity for c-Met over a wide range of other kinases. This high degree of selectivity is critical for minimizing off-target effects and enhancing the therapeutic window.

Quantitative Analysis of Kinase Inhibition

This compound has been profiled against a large panel of kinases to determine its selectivity. The primary metric used to quantify the potency of inhibition is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.

Table 1: Potency of this compound against Primary Target and Homologous Kinases

Kinase TargetIC50 (nM)Fold Selectivity vs. c-Met
c-Met0.421
RON>1000>2380
Axl>1000>2380
Mer>1000>2380
TyrO3>1000>2380

Data sourced from preclinical evaluations of this compound (SCC244).[1][3]

Table 2: Selectivity of this compound against a Panel of 312 Kinases

Kinase% Inhibition at 1 µM
c-Met100
AAK1<10
ABL1<10
ACK1<10
......
Numerous other kinasesTypically <10%

Note: This table is a condensed representation. The full kinome scan revealed that this compound exhibits greater than 2400-fold selectivity for c-Met over the 312 other kinases evaluated.[1][2][3]

Experimental Protocols

The following sections detail the methodologies used to generate the kinase selectivity and cellular activity data for this compound.

Radiometric Kinase Inhibition Assay

This assay is a common method for determining the IC50 of a compound against a purified kinase.

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1), and a buffer solution with necessary cofactors (e.g., MgCl2, MnCl2).

  • Compound Addition: this compound is serially diluted to various concentrations and added to the reaction mixture.

  • Initiation: The kinase reaction is initiated by the addition of radiolabeled [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30-60 minutes).

  • Termination: The reaction is stopped by the addition of a solution that denatures the kinase, such as a strong acid or a high concentration of EDTA.

  • Separation: The radiolabeled substrate is separated from the unreacted [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose paper or membrane, which binds the substrate but not the free ATP.

  • Washing: The paper or membrane is washed extensively to remove any unbound [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to assess the effect of a compound on cell growth and viability.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures the total protein content of cells, which is proportional to the cell number.

Protocol:

  • Cell Seeding: Cancer cell lines with known c-Met status (e.g., amplified or wild-type) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

  • Cell Fixation: The cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: The plates are washed with water to remove the TCA and any remaining media components.

  • Staining: The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

  • Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove any unbound SRB dye.

  • Solubilization: The protein-bound dye is solubilized by adding a 10 mM Tris base solution.

  • Absorbance Reading: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 515 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of this compound, and the IC50 value is determined.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry is then used to measure the fluorescence of individual cells, allowing for the quantification of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Protocol:

  • Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

  • Cell Fixation: The cells are fixed by resuspending them in ice-cold 70% ethanol while vortexing gently to prevent clumping. The fixed cells can be stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Incubation: The cells are incubated in the staining solution in the dark for at least 30 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The PI fluorescence is excited by a laser (typically at 488 nm), and the emission is collected.

  • Data Analysis: The resulting data is analyzed using specialized software to generate a histogram of DNA content. The percentages of cells in the G0/G1, S, and G2/M phases are then calculated.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on the c-Met Signaling Pathway

The following diagram illustrates the primary signaling pathway targeted by this compound.

G This compound's Inhibition of the c-Met Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds and Activates P P c-Met Receptor->P Autophosphorylation Downstream Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) c-Met Receptor->Downstream Signaling Phosphorylates & Activates This compound This compound This compound->c-Met Receptor Competitively Inhibits ATP Binding ATP ATP ATP->c-Met Receptor Binds to Kinase Domain ADP ADP Cellular Responses Cellular Responses (Proliferation, Survival, Migration) Downstream Signaling->Cellular Responses Regulates

Caption: this compound competitively inhibits ATP binding to the c-Met kinase domain.

Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.

G Kinase Selectivity Profiling Workflow Start Start Compound Synthesis Synthesize and Purify This compound Start->Compound Synthesis Primary Assay Determine IC50 against Primary Target (c-Met) Compound Synthesis->Primary Assay Kinome Scan Screen against a Large Panel of Kinases (e.g., 312 kinases) Primary Assay->Kinome Scan Data Analysis Calculate % Inhibition and Identify Off-Targets Kinome Scan->Data Analysis Secondary Assays Determine IC50 for Significant Off-Targets Data Analysis->Secondary Assays Selectivity Profile Generate Comprehensive Selectivity Profile Secondary Assays->Selectivity Profile End End Selectivity Profile->End

Caption: A streamlined workflow for determining the kinase selectivity profile of an inhibitor.

Conclusion

This compound stands out as a highly potent and selective inhibitor of c-Met. Its impressive selectivity profile, characterized by sub-nanomolar potency against c-Met and minimal activity against a wide array of other kinases, underscores its potential as a targeted therapeutic agent with a favorable safety profile. The experimental methodologies outlined in this guide provide a robust framework for the continued evaluation of this compound and other kinase inhibitors in development. This detailed understanding of its target selectivity is crucial for optimizing its clinical application and for the rational design of future combination therapies.

References

Preclinical Evidence for Glumetinib in Hepatocellular Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for Glumetinib (SCC244), a novel and highly selective c-Met inhibitor, in the context of hepatocellular carcinoma (HCC). The data presented here is primarily derived from the seminal preclinical study by Ai et al., published in Molecular Cancer Therapeutics in 2018, which established the foundational evidence for its clinical investigation.[1][2]

Introduction

Hepatocellular carcinoma (HCC) is a primary liver malignancy and a leading cause of cancer-related mortality worldwide.[3] A subset of HCC tumors exhibits aberrant activation of the c-Met signaling pathway, which is driven by its ligand, hepatocyte growth factor (HGF).[3][4] This pathway plays a crucial role in tumor cell proliferation, survival, migration, invasion, and angiogenesis.[1][5] Consequently, the HGF/c-Met axis represents a key therapeutic target in HCC.[3][4][6]

This compound (SCC244) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the c-Met tyrosine kinase.[1][7][8] Preclinical studies have demonstrated its significant anti-tumor activity in various c-Met-dependent cancer models, including HCC.[1] This document summarizes the key preclinical findings, experimental methodologies, and the underlying mechanism of action of this compound in HCC.

Mechanism of Action: c-Met Signaling Inhibition

This compound functions as an ATP-competitive inhibitor of the c-Met kinase domain.[8] Upon binding, it blocks the autophosphorylation and subsequent activation of the c-Met receptor.[5] This action leads to the suppression of downstream signaling cascades that are critical for tumor growth and survival, most notably the PI3K/AKT and RAS/MEK/ERK pathways.[3][5] The inhibition of these pathways ultimately results in reduced cell proliferation and the induction of apoptosis in c-Met-addicted cancer cells.[1][7]

Caption: this compound inhibits HGF-mediated c-Met activation and downstream signaling.

Data Presentation

In Vitro Potency

This compound demonstrates potent and highly selective inhibitory activity against the c-Met kinase. The biochemical IC50 value underscores its subnanomolar potency.

Assay Type Target IC50 (nmol/L) Selectivity
Biochemical Kinase Assayc-Met0.42 ± 0.02>2,400-fold vs. 312 other kinases
Data sourced from Ai et al., 2018 and Selleck Chemicals.[1][7]
In Vivo Efficacy in HCC Patient-Derived Xenograft (PDX) Models

The anti-tumor efficacy of this compound was evaluated in five HCC PDX models harboring MET gene amplification or c-Met overexpression. Oral administration of this compound at 10 mg/kg daily resulted in robust tumor growth inhibition across all tested models.[1]

PDX Model ID MET Alteration Treatment Tumor Growth Inhibition (TGI) % Observations
LI0612MET AmplificationThis compound (10 mg/kg, qd)115.8%Complete Response Observed
LI-03-0022c-Met OverexpressionThis compound (10 mg/kg, qd)90.7%-
LI-03-0117c-Met OverexpressionThis compound (10 mg/kg, qd)87.7%-
LI-03-0240c-Met OverexpressionThis compound (10 mg/kg, qd)93.6%-
LI-03-0317c-Met OverexpressionThis compound (10 mg/kg, qd)102.3%Tumor Regression Observed
TGI values calculated from data presented in Ai et al., 2018.[1]

Experimental Protocols

In Vitro Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using various assays depending on the cell line.

  • Method: Sulforhodamine B (SRB), MTT, or CCK-8 assays were utilized.[1]

  • Procedure:

    • Tumor cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with serially diluted concentrations of this compound for a specified duration (e.g., 72 hours).[8]

    • Post-treatment, cell viability was determined by adding the respective reagent (SRB, MTT, or CCK-8) and measuring absorbance according to the manufacturer's protocol.

    • IC50 values were calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[1]

Western Blot Analysis

Western blotting was used to confirm the inhibition of c-Met phosphorylation and its downstream signaling pathways.

  • Procedure:

    • HCC cells were treated with various concentrations of this compound for a specified time (e.g., 2 hours).[7]

    • For HGF-stimulation models, cells were serum-starved before being treated with this compound, followed by stimulation with HGF.[7]

    • Cells were lysed, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against p-c-Met, total c-Met, p-AKT, total AKT, p-ERK, and total ERK.

    • After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Patient-Derived Xenograft (PDX) Model Studies

The in vivo anti-tumor activity of this compound was evaluated using HCC PDX models.

PDX_Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Human HCC Tumor Tissue (with MET aberration) implant Subcutaneous Implantation into Immunodeficient Mice start->implant growth Tumor Growth to 100-200 mm³ implant->growth randomize Randomization into Vehicle and Treatment Groups growth->randomize treatment Daily Oral Administration: - Vehicle - this compound (10 mg/kg) randomize->treatment monitoring Tumor Volume Measurement (Twice Weekly) treatment->monitoring endpoint End of Study (18-21 days) treatment->endpoint monitoring->treatment tgi Tumor Growth Inhibition (TGI) Calculation endpoint->tgi pdx_harvest Tumor Harvest for Pharmacodynamic Analysis endpoint->pdx_harvest ihc Immunohistochemistry (e.g., Ki67, p-c-Met) pdx_harvest->ihc

Caption: Workflow for evaluating this compound efficacy in HCC PDX models.
  • Animal Models: Immunodeficient mice (e.g., nude mice) were used.[2]

  • Procedure:

    • Freshly obtained human HCC tumor tissues with confirmed MET alterations were subcutaneously implanted into the mice.[1]

    • Tumors were allowed to grow to a volume of approximately 100-200 mm³.[1]

    • Mice were then randomized into vehicle control and this compound treatment groups.

    • This compound (10 mg/kg) or vehicle was administered orally once daily for 18-21 days.[1]

    • Tumor volumes were measured twice weekly using calipers, calculated with the formula: (length × width²)/2.[1]

    • At the end of the study, tumors were harvested for pharmacodynamic analyses, such as immunohistochemistry (IHC) for proliferation markers (Ki67) and target engagement (p-c-Met).[1]

Conclusion

The preclinical data for this compound (SCC244) in hepatocellular carcinoma models demonstrate its potent and selective inhibition of the c-Met signaling pathway. The robust anti-tumor activity observed in multiple HCC patient-derived xenograft models, particularly those with MET amplification or c-Met overexpression, provides a strong rationale for its clinical development.[1] The well-defined mechanism of action and significant in vivo efficacy highlight this compound as a promising targeted therapy for a molecularly defined subset of HCC patients. These foundational studies have paved the way for ongoing clinical trials to assess its safety and efficacy in patients with advanced solid tumors harboring MET alterations.[1]

References

Glumetinib's Impact on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glumetinib (SCC244) is a potent and highly selective, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant activation of the HGF/c-MET signaling pathway is a key driver in various human cancers, promoting tumor growth, survival, invasion, and angiogenesis.[2] this compound's mechanism of action centers on its ability to block this pathway, leading to a multifaceted antitumor response that includes direct effects on tumor cells and modulation of the tumor microenvironment (TME). This technical guide provides an in-depth overview of the preclinical data on this compound's effects on the TME, detailed experimental protocols, and a summary of the key signaling pathways involved.

Mechanism of Action: Targeting the HGF/c-MET Axis

This compound is an ATP-competitive inhibitor of c-MET kinase.[2] The binding of its ligand, Hepatocyte Growth Factor (HGF), to the c-MET receptor on tumor cells triggers receptor dimerization and autophosphorylation of key tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways crucial for cancer progression, most notably the PI3K/AKT and RAS/MAPK pathways.[3] this compound effectively blocks this initial phosphorylation step, thereby inhibiting the downstream signaling events that drive tumor cell proliferation, survival, and migration.[2][3]

G cluster_membrane cluster_cytoplasm cluster_nucleus HGF HGF cMET c-MET Receptor HGF->cMET Binds PI3K PI3K cMET->PI3K Activates RAS RAS cMET->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->cMET Inhibits

Caption: HGF/c-MET Signaling Pathway and the Point of Inhibition by this compound.

Data Presentation: Quantitative Effects of this compound

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro c-MET Kinase Inhibition and Antiproliferative Activity of this compound (SCC244)

Cell LineCancer TypeMET Statusc-MET Kinase IC50 (nM)Antiproliferative IC50 (nM)
EBC-1Non-Small Cell Lung CancerAmplification0.42 ± 0.021.8 ± 0.3
MKN-45Gastric CarcinomaAmplification0.42 ± 0.022.1 ± 0.5
SNU-5Gastric CarcinomaAmplification0.42 ± 0.023.5 ± 0.8
Hs746TGastric CarcinomaAmplification0.42 ± 0.024.2 ± 1.1
HUVECEndothelial Cells--8.8 ± 0.4 (HGF-stimulated)

Data sourced from Ai et al., Mol Cancer Ther, 2018.[2]

Table 2: In Vivo Antitumor Efficacy of this compound (SCC244) in Xenograft Models

Xenograft ModelCancer TypeDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)
MKN-45Gastric Carcinoma2.563.6
588.6
1099.3
SNU-5Gastric Carcinoma575.2
10105.4 (regression)
EBC-1Non-Small Cell Lung Cancer568.9
1095.7

Data represents tumor growth inhibition after 21 days of treatment, sourced from Ai et al., Mol Cancer Ther, 2018.[2]

Table 3: Effect of this compound on Downstream Signaling and Cytokine Secretion

Xenograft ModelDose (mg/kg)p-c-Met Inhibition (%)p-AKT Inhibition (%)p-ERK Inhibition (%)Serum IL-8 Reduction (%)
EBC-110>90% at 2h~70% at 2h~80% at 2h~75% at day 21
SNU-510Not ReportedNot ReportedNot Reported~80% at day 21

Data sourced from Ai et al., Mol Cancer Ther, 2018.[2]

This compound's Effects on the Tumor Microenvironment

Beyond its direct effects on tumor cells, this compound modulates the TME through several mechanisms:

  • Anti-angiogenesis: The HGF/c-MET pathway is a known promoter of angiogenesis.[2] this compound has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by HGF, indicating a direct anti-angiogenic effect.[2] This is further supported by in vivo studies showing a reduction in microvessel density in this compound-treated tumors.

  • Modulation of Cytokine Profile: this compound treatment has been shown to significantly reduce the secretion of the pro-inflammatory and pro-angiogenic cytokine Interleukin-8 (IL-8) in xenograft models.[2]

  • Potential Immunomodulatory Effects: While specific data for this compound is emerging, the broader class of c-MET inhibitors is known to influence the immune landscape of the TME. Aberrant c-MET signaling has been linked to the recruitment of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). Inhibition of c-MET may, therefore, alleviate this immunosuppressive environment. Furthermore, c-MET signaling has been implicated in the regulation of immune checkpoint molecules like PD-L1, suggesting that c-MET inhibitors could potentially enhance the efficacy of immune checkpoint blockade. Further investigation is required to fully elucidate the specific immunomodulatory effects of this compound.

G cluster_direct cluster_tme This compound This compound TumorCell Tumor Cell This compound->TumorCell Targets c-MET Angiogenesis Decreased Angiogenesis This compound->Angiogenesis IL8 Decreased IL-8 Secretion This compound->IL8 Immune Potential Immune Modulation This compound->Immune Proliferation Decreased Proliferation TumorCell->Proliferation Survival Decreased Survival TumorCell->Survival TumorGrowth Inhibition of Tumor Growth Proliferation->TumorGrowth Survival->TumorGrowth Angiogenesis->TumorGrowth IL8->TumorGrowth Immune->TumorGrowth

Caption: Multifaceted Antitumor Effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key experiments cited in the evaluation of this compound.

c-MET Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-MET kinase.

  • Reagents and Materials: Recombinant human c-MET kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), detection antibody (e.g., anti-phosphotyrosine), HRP-conjugated secondary antibody, TMB substrate.

  • Procedure:

    • Coat 96-well plates with the poly(Glu, Tyr) substrate.

    • Add serially diluted this compound or control compounds to the wells.

    • Add the c-MET kinase enzyme to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Wash the plates to remove unbound reagents.

    • Add a primary antibody that recognizes the phosphorylated substrate.

    • Incubate and wash.

    • Add an HRP-conjugated secondary antibody.

    • Incubate and wash.

    • Add TMB substrate and measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials: Cancer cell lines, 96-well cell culture plates, complete cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the percentage of cell growth inhibition. Determine the IC50 value using a dose-response curve.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing a measure of pathway activation.

  • Reagents and Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-c-MET, anti-p-AKT, anti-p-ERK, and their total protein counterparts), HRP-conjugated secondary antibodies, and an ECL detection kit.

  • Procedure:

    • Separate proteins from cell lysates by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the corresponding total protein to determine the relative level of phosphorylation.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.

G start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration of this compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring for a defined period (e.g., 21 days) monitoring->treatment endpoint Endpoint Analysis: Tumor Weight, IHC, Biomarker Analysis monitoring->endpoint end Data Analysis and Efficacy Determination endpoint->end

Caption: Experimental Workflow for In Vivo Efficacy Studies.

  • Animals and Cell Lines: Use immunodeficient mice (e.g., nude or SCID mice) and a human cancer cell line with MET activation.

  • Procedure:

    • Subcutaneously implant tumor cells into the flanks of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally at various doses once daily. The control group receives the vehicle.

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Endpoint Analysis:

    • Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition compared to the vehicle control group.

    • Immunohistochemistry (IHC): Analyze tumor tissues for markers of proliferation (e.g., Ki67) and angiogenesis (e.g., CD31).

    • Biomarker Analysis: Collect tumor and blood samples for Western blot or ELISA to assess the levels of target proteins and cytokines.

Conclusion

This compound is a highly selective and potent c-MET inhibitor with significant preclinical antitumor activity. Its mechanism of action involves the direct inhibition of tumor cell proliferation and survival, as well as the modulation of the tumor microenvironment through anti-angiogenic and anti-inflammatory effects. The data presented in this guide highlights the therapeutic potential of this compound in cancers with aberrant c-MET signaling. Further research into its immunomodulatory properties will be crucial to fully understand its impact on the TME and to explore potential combination therapies with immunotherapies. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug development.

References

In-Depth Technical Guide: Investigating the Anti-Angiogenic Properties of Glumetinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glumetinib (also known as SCC244) is a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway, activated by its ligand, hepatocyte growth factor (HGF), plays a critical role in tumor angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. This technical guide provides a comprehensive overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for assessing its efficacy. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction to this compound and its Target: The HGF/c-Met Pathway

This compound is an orally bioavailable inhibitor that demonstrates high selectivity for the c-Met kinase.[1] The HGF/c-Met signaling axis is a crucial pathway in cellular processes such as proliferation, survival, migration, and invasion.[2] In the context of oncology, aberrant activation of this pathway is strongly associated with tumor progression, metastasis, and the development of drug resistance.[2][3] A key pathological role of HGF/c-Met signaling is its potent induction of angiogenesis.[4][5] By targeting c-Met, this compound effectively disrupts this signaling cascade, leading to a reduction in the blood supply to tumors and thereby inhibiting their growth.[4]

Mechanism of Anti-Angiogenesis

This compound exerts its anti-angiogenic effects primarily by inhibiting the phosphorylation of the c-Met receptor on endothelial cells, the primary cells lining blood vessels.[4] This inhibition blocks the downstream signaling cascades that are essential for endothelial cell proliferation, migration, and tube formation – all critical steps in the angiogenic process. Key downstream signaling pathways affected by this compound's inhibition of c-Met include the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways.[6]

Signaling Pathway Diagram

HGF_cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet p-c-Met cMet->p_cMet Autophosphorylation PI3K PI3K p_cMet->PI3K Ras Ras p_cMet->Ras This compound This compound This compound->p_cMet Inhibition Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

This compound inhibits HGF-induced c-Met signaling, blocking angiogenesis.

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic efficacy of this compound has been quantified in various preclinical models. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Anti-Angiogenic Activity of this compound
AssayCell LineStimulantKey ParameterResult (IC50)Reference
Endothelial Cell Proliferation AssayHUVECHGFCell Viability8.8 ± 0.4 nmol/L[4]
Table 2: In Vivo Anti-Angiogenic Activity of this compound
Animal ModelTumor TypeTreatmentKey ParameterResultReference
Xenograft MiceVarious human tumorsThis compound (oral administration)Microvessel Density (CD31+)Significant reduction[4]
Xenograft MiceVarious human tumorsThis compound (oral administration)Plasma IL8 LevelsSignificant reduction[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of this compound.

HGF-Stimulated Endothelial Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit the proliferation of endothelial cells stimulated by HGF.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Serum-free medium

  • Recombinant Human HGF

  • This compound (SCC244)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed HUVECs in 96-well plates at an appropriate density in endothelial cell growth medium and incubate overnight.

  • The following day, replace the growth medium with serum-free medium and incubate for 24 hours to starve the cells.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Add the designated concentrations of this compound to the wells. Include appropriate vehicle controls.

  • Add HGF to the designated wells at a final concentration of 100 ng/mL.

  • Incubate the plates for 48 hours.

  • Add CCK-8 solution to each well and incubate for a further 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

  • Calculate the IC50 value by fitting the data to a dose-response curve.[4]

HUVEC Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

  • HUVECs

  • Endothelial Cell Basal Medium (EBM-2) supplemented with 0.25% Fetal Bovine Serum (FBS)

  • Matrigel (Growth Factor Reduced)

  • This compound

  • 96-well plates

  • Inverted microscope with a camera

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Pre-treat HUVECs with various concentrations of this compound or vehicle control in EBM-2 with 0.25% FBS for 15 minutes.[7]

  • Seed the pre-treated HUVECs onto the solidified Matrigel.

  • Incubate the plate at 37°C and monitor for tube formation over several hours (typically 4-18 hours).

  • Capture images of the tube networks using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.

In Vivo Xenograft Tumor Angiogenesis Assessment (CD31 Staining)

This protocol describes the assessment of microvessel density (MVD) in tumor xenografts treated with this compound.

Materials:

  • Tumor-bearing xenograft mice (e.g., nude mice with subcutaneously implanted human tumor cells)

  • This compound (for oral administration)

  • Formalin or other appropriate fixative

  • Paraffin

  • Microtome

  • Primary antibody: anti-CD31 (PECAM-1)

  • Secondary antibody (HRP-conjugated)

  • DAB substrate kit

  • Microscope

Protocol:

  • Treat tumor-bearing mice with this compound or vehicle control orally once daily.

  • After the treatment period, euthanize the mice and excise the tumors.

  • Fix the tumors in formalin and embed in paraffin.

  • Section the paraffin-embedded tumors using a microtome.

  • Perform immunohistochemistry (IHC) for CD31 on the tumor sections. This involves deparaffinization, rehydration, antigen retrieval, blocking, incubation with the primary anti-CD31 antibody, followed by incubation with a secondary HRP-conjugated antibody and detection with a DAB substrate.[4]

  • Examine the stained slides under a microscope.

  • Identify "hotspots" of high neovascularization at low magnification (40x).

  • Within these hotspots, count the number of individual brown-stained endothelial cells or cell clusters at high magnification (200x). A single countable microvessel is defined as any stained endothelial cell or cluster clearly separated from adjacent microvessels.[4][8]

  • Calculate the microvessel density (MVD) as the average number of microvessels per high-power field.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anti-angiogenic properties of a compound like this compound.

Experimental_Workflow cluster_invivo In Vivo Models cluster_analysis Analysis Proliferation Endothelial Cell Proliferation Assay IC50 IC50 Determination Proliferation->IC50 Tube_Formation Endothelial Cell Tube Formation Assay Quant_Tube Quantification of Tube Formation Tube_Formation->Quant_Tube Migration Endothelial Cell Migration Assay Xenograft Tumor Xenograft Model MVD Microvessel Density (CD31 Staining) Xenograft->MVD Plasma_Markers Plasma Angiogenic Marker Analysis (e.g., IL8) Xenograft->Plasma_Markers

Workflow for assessing the anti-angiogenic effects of this compound.

Conclusion

This compound is a promising anti-cancer agent with potent anti-angiogenic properties stemming from its selective inhibition of the c-Met receptor tyrosine kinase. The preclinical data robustly demonstrate its ability to inhibit endothelial cell proliferation and reduce tumor vascularity. The experimental protocols detailed in this guide provide a solid framework for the continued investigation and characterization of this compound and other c-Met inhibitors in the context of tumor angiogenesis. Further research, including the generation of more extensive quantitative data from various angiogenesis assays, will be crucial in fully elucidating the therapeutic potential of this compound in oncology.

References

Glumetinib: A Technical Overview of Early-Phase Clinical and Preclinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glumetinib (also known as SCC244 or Gumarontinib) is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant activation of the MET signaling pathway, through mechanisms such as gene amplification, mutations, or overexpression, is a known driver in various human cancers, contributing to tumor growth, metastasis, and resistance to therapy.[3] this compound has been developed to target these MET-dependent malignancies. This document provides a comprehensive technical summary of the key findings from early-phase clinical trials and supporting preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-Met kinase domain.[1] By binding to the MET receptor, it blocks its autophosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades crucial for cancer cell proliferation and survival.[1] The primary pathways affected are the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways.[1] Preclinical studies have demonstrated that this compound has a high selectivity for c-Met, with an IC50 of 0.42 ± 0.02 nmol/L, and shows over 2,400-fold selectivity for c-Met compared to a panel of 312 other kinases.[4]

G cluster_0 cluster_1 cluster_2 HGF HGF cMET c-MET Receptor HGF->cMET Binds & Activates PI3K PI3K cMET->PI3K RAS RAS cMET->RAS This compound This compound This compound->cMET Inhibits AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Motility Motility ERK->Motility

Caption: this compound Mechanism of Action on the c-MET Signaling Pathway.

Preclinical Studies

In Vitro Activity

This compound has demonstrated potent and selective inhibition of c-Met-dependent cancer cell proliferation in a variety of cell lines.

Cell LineIC50 (nmol/L)
EBC-11.1 ± 0.3
MKN-451.4 ± 0.4
SNU-52.1 ± 0.5
BaF3/TPR-Met3.5 ± 0.8
Data presented as mean ± SD from three independent experiments.
In Vivo Antitumor Activity

In xenograft models using human tumor cell lines, orally administered this compound showed robust, dose-dependent antitumor activity.

Xenograft ModelDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)Observations
MKN-452.563.6-
588.6Tumor stasis
1099.3Tumor stasis
SNU-510-Tumor regression
EBC-15>66.01 of 6 mice tumor-free
10>66.01 of 6 mice tumor-free
Treatment duration: 21 days.[1]

Early-Phase Clinical Trial Results

Phase I Study in Advanced NSCLC

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced non-small cell lung cancer (NSCLC).[5][6]

Patient Disposition and Dosing:

Dose CohortNumber of Patients
100 mg QD3
200 mg QD3
300 mg QD6
400 mg QD6
Total 18

Pharmacokinetic Parameters:

ParameterValue
Median Tmax (Time to maximum plasma concentration)2.0 - 6.0 hours
Mean t1/2 (Half-life)20.43 - 35.36 hours

Safety and Tolerability:

  • Dose-Limiting Toxicity (DLT): One patient in the 400mg cohort experienced Grade 3 vomiting.[5][6]

  • Most Common Treatment-Related Adverse Events (Grade 1/2): Nausea, vomiting, elevated alkaline phosphatase, elevated conjugated bilirubin, edema, headache, asthenia, and decreased appetite.[5][6]

  • Grade 3/4 Non-DLT Treatment-Related Adverse Events: Peripheral edema (5.5%), hypothyroidism (5.5%).[5][6]

Preliminary Efficacy:

DoseMET AlterationBest ResponseDuration of Treatment
200 mgOverexpressionPartial Response44 weeks
MultipleAmplification (3 patients)Stable Disease-
MultipleNot specified (1 patient)Stable Disease-
Phase II GLORY Study in METex14-mutated NSCLC

The GLORY study was a single-arm, multicenter, Phase II trial evaluating the efficacy and safety of this compound (300 mg QD) in patients with locally advanced or metastatic NSCLC harboring MET exon 14 skipping mutations.[7][8]

Efficacy Results (as of May 6, 2021):

Efficacy EndpointOverall (n=69)Treatment NaïvePreviously Treated
Objective Response Rate (ORR) 60.9%66.7%51.9%
Median Duration of Response (DoR) 8.2 months--
Median Progression-Free Survival (PFS) 7.6 months--
Median Time to Response (TTR) 1.4 months--
Data assessed by blinded independent review committee (BIRC).[7]

Experimental Protocols

Cell Viability Assays

G cluster_workflow Cell Viability Assay Workflow start Seed cells in 96-well plates incubate1 Incubate overnight start->incubate1 treat Add this compound at various concentrations incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add viability reagent (e.g., MTT, CCK-8) incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 measure Measure absorbance/fluorescence incubate3->measure analyze Calculate IC50 values measure->analyze

Caption: Generalized workflow for in vitro cell viability assays.

Methodology: Cells were seeded in 96-well plates at a low density. The following day, various concentrations of this compound were added. After a 72-hour incubation period, cell viability was assessed using assays such as MTT, SRB, or CCK-8, following the manufacturer's protocols. The absorbance was measured to determine the concentration of this compound that inhibited cell growth by 50% (IC50).[5]

Western Blot Analysis

Methodology: Cancer cells (e.g., EBC-1, MKN-45) were treated with increasing concentrations of this compound for 2 hours. For HGF stimulation studies, cells like U87MG were serum-starved for 24 hours, treated with this compound for 2 hours, and then stimulated with HGF for 15 minutes. Cells were then lysed, and protein extracts were subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total c-Met, AKT, and ERK, followed by incubation with secondary antibodies and detection.[9]

G cluster_workflow Western Blot Workflow start Cell Lysis & Protein Extraction sds_page SDS-PAGE start->sds_page transfer Transfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-c-Met, p-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (e.g., Chemiluminescence) secondary_ab->detection analyze Analysis of Protein Expression detection->analyze

Caption: Key steps in the Western Blot analysis protocol.
In Vivo Xenograft Studies

Methodology: Human cancer cell lines (e.g., MKN-45, SNU-5, EBC-1) were subcutaneously implanted into immunodeficient mice. When tumors reached a volume of 100-200 mm³, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally once daily. Tumor volumes were measured twice weekly using calipers, and calculated using the formula: (length × width²)/2.[1][9]

Conclusion

The early-phase clinical data for this compound demonstrates a manageable safety profile and promising antitumor activity in patients with advanced NSCLC, particularly those with MET exon 14 skipping mutations.[5][7] These clinical findings are strongly supported by preclinical studies that establish this compound as a potent and highly selective inhibitor of the c-MET signaling pathway, with significant in vitro and in vivo efficacy in MET-dependent cancer models.[9] Ongoing and future clinical trials will further delineate the therapeutic potential of this compound in this patient population.

References

Methodological & Application

Application Notes and Protocols: Glumetinib (SCC244) In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glumetinib (also known as SCC244) is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Aberrant activation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a key therapeutic target.[1][3] this compound has demonstrated subnanomolar potency against c-Met kinase activity and exhibits high selectivity, making it a valuable tool for cancer research and drug development.[1][2][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound selectively binds to the kinase domain of the c-Met receptor, inhibiting its autophosphorylation and subsequent activation.[1] This blockade prevents the activation of downstream signaling cascades crucial for tumor cell proliferation, survival, migration, and invasion, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1]

HGF HGF cMET c-Met Receptor HGF->cMET Binds PI3K PI3K cMET->PI3K RAS RAS cMET->RAS This compound This compound (SCC244) This compound->cMET Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound's inhibition of the c-Met signaling pathway.

Data Presentation

Table 1: In Vitro Kinase and Antiproliferative Activity of this compound (SCC244)
Assay TypeTarget/Cell LineIC₅₀ (nM)Notes
Cell-Free Kinase Assay c-Met0.42 ± 0.02Highly potent and selective inhibition.[4]
Cell Proliferation Assay EBC-1 (Lung Cancer)2.9 ± 0.5MET-amplified cell line.
MKN-45 (Gastric Cancer)1.1 ± 0.3MET-amplified cell line.
SNU-5 (Gastric Cancer)1.8 ± 0.4MET-amplified cell line.
Hs746T (Gastric Cancer)3.1 ± 0.6MET-amplified cell line.
H1993 (Lung Cancer)8.2 ± 1.5MET-amplified cell line.
A549 (Lung Cancer)> 10,000MET-unamplified cell line (low sensitivity).
HCT116 (Colon Cancer)> 10,000MET-unamplified cell line (low sensitivity).

IC₅₀ values for cell proliferation were determined after a 72-hour incubation period. Data is presented as mean ± SD from three independent experiments.

Experimental Protocols

c-Met Kinase Activity Assay (Cell-Free)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the c-Met kinase in a cell-free system.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Dilute this compound D Incubate this compound with c-Met kinase A->D B Prepare c-Met enzyme and substrate B->D C Prepare ATP solution E Initiate reaction with ATP/substrate mix C->E D->E F Incubate at RT (e.g., 60 min) E->F G Stop reaction & add detection reagent (e.g., ADP-Glo) F->G H Incubate at RT (e.g., 30-40 min) G->H I Measure luminescence H->I

Caption: Workflow for a typical c-Met cell-free kinase assay.

Materials:

  • Recombinant c-Met kinase domain

  • Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

  • ATP

  • This compound (SCC244)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, then further dilute in Kinase Assay Buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant c-Met enzyme and substrate to their final working concentrations in Kinase Assay Buffer.

  • Reaction Setup: Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add the diluted c-Met enzyme to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C.

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is typically a two-step process involving an ADP-Glo™ Reagent incubation followed by a Kinase Detection Reagent incubation.

  • Data Acquisition: Read the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Cell Viability/Proliferation Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

A Seed cells in 96-well plates B Incubate overnight (37°C, 5% CO₂) A->B C Treat with serial dilutions of this compound (SCC244) B->C D Incubate for 72 hours C->D E Add MTT Reagent to each well D->E F Incubate for 3-4 hours E->F G Solubilize formazan crystals (add DMSO) F->G H Measure absorbance (e.g., 570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • MET-dependent cancer cell lines (e.g., EBC-1, MKN-45) and control lines (e.g., A549)

  • Complete cell culture medium

  • This compound (SCC244)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis of c-Met Pathway Phosphorylation

This protocol is used to detect the phosphorylation status of c-Met and its downstream effectors, AKT and ERK, in response to this compound treatment.

A Plate and starve cells (e.g., 24h serum-free) B Treat with this compound (e.g., 2 hours) A->B C Stimulate with HGF (e.g., 15 min) B->C D Lyse cells & quantify protein concentration C->D E SDS-PAGE D->E F Protein Transfer (to PVDF membrane) E->F G Blocking (e.g., 5% BSA) F->G H Primary Antibody Incubation (p-Met, p-AKT, p-ERK, Total) G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Materials:

  • MET-dependent cancer cell lines (e.g., EBC-1, MKN-45, U87MG)

  • Serum-free medium

  • Hepatocyte Growth Factor (HGF)

  • This compound (SCC244)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-c-Met, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin.

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to attach. For HGF-inducible models (e.g., U87MG), serum-starve the cells for 24 hours.[4] Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for 2 hours.[1]

  • Stimulation: For HGF-inducible models, stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.[1] For cells with MET amplification (e.g., EBC-1, MKN-45), HGF stimulation is not required.

  • Lysis and Quantification: Wash cells with cold PBS and lyse them on ice. Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation levels of c-Met, AKT, and ERK relative to their total protein levels. This compound has been shown to strongly inhibit c-Met, AKT, and ERK phosphorylation in MET-amplified cell lines.[1][4]

HGF-Induced Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit cancer cell migration and invasion towards a chemoattractant (HGF).

Materials:

  • NCI-H441 cells (or other suitable cell line)

  • Serum-free medium

  • HGF

  • This compound (SCC244)

  • Transwell inserts (8-µm pore size)

  • Matrigel (for invasion assay only)

  • Crystal Violet stain

Procedure:

  • Insert Preparation (for Invasion Assay): Thaw Matrigel on ice and coat the top surface of the transwell inserts. Allow the Matrigel to solidify at 37°C. For migration assays, this step is omitted.

  • Cell Preparation: Resuspend serum-starved cells in serum-free medium containing various concentrations of this compound.

  • Assay Setup: Add serum-free medium containing HGF (chemoattractant) to the lower chamber of the transwell plate. Place the transwell inserts into the wells and add the cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell migration/invasion.

  • Cell Removal and Staining: After incubation, remove the non-migrated/invaded cells from the top surface of the insert with a cotton swab. Fix the cells that have migrated to the bottom surface of the membrane and stain them with Crystal Violet.

  • Data Acquisition: Elute the stain and measure the absorbance, or count the number of stained cells in several random fields under a microscope.

  • Analysis: Quantify the reduction in cell migration or invasion in this compound-treated groups compared to the HGF-stimulated control. This compound has been shown to strongly suppress HGF-induced cell motility and invasion.[1]

References

Application Notes and Protocols: Western Blot Analysis of c-Met Phosphorylation with Glumetinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for analyzing the inhibition of c-Met phosphorylation by Glumetinib (also known as SCC244) using Western blotting. This document includes experimental procedures, data presentation guidelines, and visual diagrams of the signaling pathway and experimental workflow.

Introduction

The receptor tyrosine kinase c-Met and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and angiogenesis.[1][2][3] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[1][4][5] this compound (SCC244) is a potent and highly selective, ATP-competitive inhibitor of c-Met.[6][7][8] Western blotting is a widely used technique to detect and quantify changes in protein phosphorylation, making it an essential method for evaluating the efficacy of c-Met inhibitors like this compound.[9][10]

This compound has demonstrated subnanomolar potency against c-Met kinase activity with an IC50 of 0.42 nM in cell-free assays.[7][8][11][12] It exhibits high selectivity for c-Met, being over 2,400-fold more selective for c-Met than for 312 other kinases.[7][8][11][12] In cellular assays, this compound effectively inhibits c-Met autophosphorylation and downstream signaling pathways such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][3][11]

Data Presentation

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound on c-Met phosphorylation and cell proliferation has been quantified in various cancer cell lines.

ParameterValueCell Lines / ConditionsReference
c-Met Kinase Inhibition (IC50) 0.42 ± 0.02 nMCell-free assay[11]
Inhibition of c-Met Phosphorylation Effective at 5, 10, 20 nMEBC-1, MKN-45, U87MG cells[3][11]
Inhibition of Cell Proliferation (IC50) 0.5 to 2.45 nMEBC-1, SNU-5, MKN-45, BaF3/TPR-Met cells[7]
Inhibition of HGF-stimulated HUVEC Proliferation (IC50) 8.8 ± 0.4 nMPrimary HUVECs[3]

Signaling Pathway

The following diagram illustrates the c-Met signaling pathway and the point of inhibition by this compound.

cMet_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met c-Met->c-Met PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates HGF HGF HGF->c-Met Activates This compound This compound This compound->c-Met Inhibits (ATP-competitive) AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: c-Met signaling pathway and this compound's mechanism of action.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the inhibition of c-Met phosphorylation by this compound.

Cell Culture and Treatment
  • Cell Lines: Use cancer cell lines with MET amplification (e.g., EBC-1, MKN-45) or HGF-responsive cells (e.g., U87MG).[3][11]

  • Culture Conditions: Culture cells in their recommended growth medium to exponential phase.

  • Serum Starvation (for HGF stimulation): For HGF-responsive cells like U87MG, serum-starve the cells for 24 hours prior to treatment.[3][11]

  • This compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20, 50 nM) for a specified time, typically 2 hours.[3][11]

  • HGF Stimulation: For HGF-responsive cells, stimulate with recombinant human HGF (e.g., 100 ng/mL) for 15 minutes following this compound treatment.[3][11]

Protein Extraction
  • After treatment, place cell culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]

  • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

SDS-PAGE and Protein Transfer
  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[9]

Immunoblotting
  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[9][14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-c-Met (e.g., p-c-Met Tyr1234/1235) and total c-Met. It is also recommended to probe for downstream targets like phospho-AKT and phospho-ERK, along with their total protein counterparts.[2][11] Dilute antibodies in blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody's host species for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein bands to the corresponding total protein bands to determine the relative level of phosphorylation.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Western blot protocol for analyzing c-Met phosphorylation.

WesternBlot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Analysis A Cell Culture & Treatment (this compound ± HGF) B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-c-Met, c-Met, etc.) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Data Analysis & Normalization J->K

Caption: Workflow for Western blot analysis of c-Met phosphorylation.

References

Application Note & Protocol: Establishing Glumetinib-Sensitive Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glumetinib (also known as SCC244) is a potent and highly selective, orally bioavailable small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET pathway, when aberrantly activated by mechanisms such as gene amplification or mutation, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[3][4][5] Dysregulation of this pathway is implicated in the progression of various human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and hepatocellular carcinoma.[6][7]

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) mouse models are indispensable tools in preclinical oncology for evaluating the efficacy of targeted therapies like this compound.[7][8] These models allow for the in vivo assessment of a compound's antitumor activity in a setting that can recapitulate the characteristics of human tumors.[8][9] This document provides a detailed protocol for establishing this compound-sensitive xenograft mouse models, focusing on tumors with c-MET pathway alterations.

The c-MET Signaling Pathway and this compound's Mechanism of Action

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates, activating downstream signaling cascades critical for cell growth and survival, primarily the PI3K/AKT and RAS/MAPK pathways.[3][4][5] this compound exerts its therapeutic effect by binding to the ATP-competitive kinase domain of c-MET, inhibiting its phosphorylation and blocking the activation of these downstream pathways.[4][10] This action effectively suppresses c-MET-dependent cancer cell proliferation and tumor growth.[1][7]

cMET_Pathway cluster_membrane Cell Membrane cluster_downstream cluster_outcome cMET c-MET Receptor RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT STAT cMET->STAT HGF HGF Ligand HGF->cMET Activates This compound This compound This compound->cMET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival ERK->Proliferation Invasion Migration Invasion ERK->Invasion AKT AKT PI3K->AKT AKT->Proliferation AKT->Invasion STAT->Proliferation STAT->Invasion

Caption: The c-MET signaling pathway and the inhibitory action of this compound.

Recommended Cell Lines and Preclinical Models

The selection of an appropriate cancer cell line is critical for establishing a sensitive xenograft model. Cell lines with known MET gene amplification are highly sensitive to c-MET inhibition and are recommended for these studies.

Cell LineCancer TypeKey CharacteristicsReference
EBC-1 Non-Small Cell Lung CancerMET Amplification[1][7]
MKN-45 Gastric CarcinomaMET Amplification[1][7]
SNU-5 Gastric CarcinomaMET Amplification[7]
U87MG GlioblastomaHGF-responsive[1]

For direct translation to clinical scenarios, Patient-Derived Xenograft (PDX) models from NSCLC or hepatocellular carcinoma (HCC) with confirmed MET aberrations are also highly suitable.[7][11]

Experimental Workflow

The overall process for establishing and utilizing a this compound-sensitive xenograft model involves several key stages, from cell culture to data analysis.

Workflow cluster_prep Preparation cluster_model Model Establishment cluster_study Therapeutic Study start Start CellCulture 1. Cell Line Culture start->CellCulture end Endpoint Analysis Implantation 3. Tumor Cell Implantation CellCulture->Implantation AnimalAcclimatization 2. Animal Acclimatization AnimalAcclimatization->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization & Grouping TumorGrowth->Randomization Dosing 6. This compound Administration Randomization->Dosing Measurement 7. Data Collection (Tumor Volume, Body Weight) Dosing->Measurement Measurement->end Measurement->Dosing Daily Treatment (e.g., 21 days)

References

Application Notes and Protocols for Glumetinib Studies Using Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing patient-derived xenograft (PDX) models in the preclinical evaluation of Glumetinib, a potent and highly selective c-MET inhibitor. The following sections detail the rationale for using PDX models, experimental protocols for their development and use in efficacy studies, and methods for pharmacodynamic analysis.

Introduction to this compound and the c-MET Pathway

This compound is an orally bioavailable, ATP-competitive small molecule inhibitor of the c-MET receptor tyrosine kinase.[1] The MET proto-oncogene encodes the c-MET protein, also known as the hepatocyte growth factor (HGF) receptor.[2] Binding of HGF to c-MET triggers the activation of multiple downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, migration, and invasion.[2][3][4] Aberrant activation of the c-MET pathway, through mechanisms such as gene amplification, mutations, or overexpression, is a key driver in the development and progression of various human cancers.[2][3] this compound exerts its anti-tumor effects by binding to the kinase domain of c-MET, inhibiting its autophosphorylation and subsequent activation of downstream signaling.[4]

// Edges HGF -> cMET [label="Binds", color="#202124"]; cMET -> GAB1 [color="#202124"]; cMET -> RAS [color="#202124"]; cMET -> STAT3 [color="#202124"]; cMET -> CRK [color="#202124"]; GAB1 -> PI3K [color="#202124"]; PI3K -> AKT [color="#202124"]; AKT -> Survival [color="#202124"]; RAS -> RAF [color="#202124"]; RAF -> MEK [color="#202124"]; MEK -> ERK [color="#202124"]; ERK -> Proliferation [color="#202124"]; ERK -> Migration [color="#202124"]; STAT3 -> Invasion [color="#202124"]; CRK -> JNK [color="#202124"]; JNK -> Invasion [color="#202124"];

This compound -> cMET [arrowhead=tee, label="Inhibits", color="#EA4335", style=dashed, penwidth=2.0];

{rank=same; HGF; cMET;} {rank=same; GAB1; RAS; STAT3; CRK;} } end_dot Caption: The c-MET signaling pathway and the inhibitory action of this compound.

Patient-Derived Xenograft (PDX) Models for Preclinical Evaluation

PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[5] These models are considered more clinically relevant than traditional cell line-derived xenograft (CDX) models because they better retain the histological and genetic characteristics of the original human tumor, including its heterogeneity and microenvironment.[6][7] This makes PDX models a powerful tool for assessing the efficacy of targeted therapies like this compound in a setting that more closely mimics the patient's cancer.[6]

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the key steps for generating PDX models from patient tumor samples.

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD-SCID or NSG mice)

  • Basement membrane matrix (e.g., Matrigel)

  • Surgical instruments

  • Anesthesia

  • Antibiotics

  • Phosphate-buffered saline (PBS)

  • Growth media (e.g., DMEM/F12)

Protocol:

  • Tumor Tissue Processing:

    • Immediately place the fresh tumor tissue in sterile growth media on ice.

    • In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.

    • Mechanically mince the tumor into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Prepare a subcutaneous pocket on the flank of the mouse.

    • Mix the tumor fragments with a basement membrane matrix.

    • Implant the tumor-matrix mixture into the subcutaneous pocket.

    • Suture the incision.

  • Monitoring and Passaging:

    • Monitor the mice regularly for tumor growth by measuring with calipers.

    • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.

    • A portion of the tumor can be cryopreserved for future use or processed for histological and molecular analysis.

    • The remaining tumor tissue can be passaged to subsequent cohorts of mice for expansion.

PDX_Workflow Patient Patient Tumor Biopsy Processing Tumor Processing (Mincing, Washing) Patient->Processing Implantation Subcutaneous Implantation in Immunodeficient Mouse Processing->Implantation Growth Tumor Growth Monitoring Implantation->Growth Passage Tumor Resection and Passaging Growth->Passage Expansion Expansion for Efficacy Studies Passage->Expansion Analysis Histological & Molecular Characterization Passage->Analysis Cryopreservation Cryopreservation Passage->Cryopreservation

In Vivo Efficacy Study of this compound

This protocol describes the methodology for evaluating the anti-tumor activity of this compound in established PDX models.

Materials:

  • Established PDX models with tumor volumes of 100-200 mm³

  • This compound (formulated for oral administration)

  • Vehicle control

  • Oral gavage needles

  • Calipers

  • Animal balance

Protocol:

  • Animal Randomization:

    • Once tumors reach the desired volume, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound orally, once daily, at the desired dose levels (e.g., 2.5, 5, and 10 mg/kg).[1]

    • Administer the vehicle control to the control group using the same schedule and route.

  • Monitoring:

    • Measure tumor volume and body weight twice weekly.[8]

    • Tumor volume can be calculated using the formula: (Length x Width²)/2.[8]

    • Monitor the general health and behavior of the mice daily.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment (e.g., 21 days).[8]

    • At the end of the study, euthanize the mice and resect the tumors for pharmacodynamic analysis and histopathology.

Data Presentation

Table 1: In Vivo Efficacy of this compound in NSCLC and HCC PDX Models
PDX ModelCancer TypeMET AberrationThis compound Dose (mg/kg)Tumor Growth Inhibition (%)Observations
LU2503NSCLCAmplification10115.8Complete Response in some mice
LI0612HCCAmplification10Not SpecifiedComplete Response in some mice
LU2071NSCLCLow MET copy number10Not SpecifiedRobust antitumor efficiency
LU-01-0439NSCLCLow MET copy number10Not SpecifiedRobust antitumor efficiency
Other NSCLC Models (2)NSCLCMET-driven mutation1087.7 - 115.8Robust antitumor efficiency
Other HCC Models (4)HCCMET-driven mutation1087.7 - 115.8Robust antitumor efficiency

Data summarized from a preclinical study on SCC244 (this compound).[8]

Pharmacodynamic (PD) Analysis

This protocol is for assessing the target engagement of this compound by measuring the phosphorylation status of c-MET and downstream signaling proteins in tumor tissues.

Materials:

  • Tumor tissues from the in vivo efficacy study

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Western blot apparatus

  • Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction:

    • Homogenize snap-frozen tumor tissues in RIPA lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

    • Compare the levels of protein phosphorylation between the this compound-treated and vehicle-treated groups.

PD_Analysis_Workflow Tumor Tumor Resection from Efficacy Study Lysis Protein Extraction (RIPA Buffer) Tumor->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification WesternBlot Western Blotting (SDS-PAGE, Transfer) Quantification->WesternBlot Antibody Antibody Incubation (Primary & Secondary) WesternBlot->Antibody Detection Chemiluminescent Detection Antibody->Detection Analysis Data Analysis (Band Densitometry) Detection->Analysis

Conclusion

Patient-derived xenograft models represent a valuable preclinical platform for the evaluation of targeted therapies such as this compound. By closely recapitulating the complexity of human tumors, PDX models can provide crucial insights into drug efficacy and mechanisms of action, thereby facilitating the translation of promising therapeutic candidates into clinical development. The protocols and data presented in these application notes offer a framework for the robust preclinical assessment of this compound in c-MET-driven cancers.

References

Glumetinib dosage and administration in preclinical animal studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage, administration, and experimental protocols for Glumetinib (also known as SCC244), a potent and highly selective c-Met inhibitor. The information is compiled from published preclinical studies to guide further research and development.

Quantitative Data Summary

While detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, and AUC in animal models are not publicly available in the reviewed literature, extensive data on the in vivo efficacy and pharmacodynamic effects of this compound have been documented.

Table 1: In Vivo Efficacy of this compound in Xenograft Models.[1]
Animal ModelCancer TypeTreatment ProtocolTumor Growth Inhibition (TGI) / Effect
MKN-45 Xenograft (Mouse)Gastric Cancer2.5 mg/kg, oral, once daily63.6% TGI
5 mg/kg, oral, once daily88.6% TGI, tumor stasis
10 mg/kg, oral, once daily99.3% TGI, tumor stasis
SNU-5 Xenograft (Mouse)Gastric Cancer10 mg/kg, oral, once dailyTumor regression
EBC-1 Xenograft (Mouse)Non-Small Cell Lung Cancer5 mg/kg, oral, once daily>66.0% decrease in tumor mass; 1 of 6 mice tumor-free
10 mg/kg, oral, once daily>66.0% decrease in tumor mass; 1 of 6 mice tumor-free
Table 2: In Vivo Pharmacodynamic Effects of this compound in the EBC-1 Xenograft Model.[1]
DoseTime Pointp-c-Met Inhibitionp-AKT Inhibitionp-ERK Inhibition
2.5 mg/kg (single dose)2hSignificantSignificantSignificant
8hSustainedSustainedSustained
10 mg/kg (single dose)2hStrongStrongStrong
24hSustainedSustainedSustained

Signaling Pathway and Experimental Workflow

c-Met Signaling Pathway Inhibition by this compound

This compound is a highly selective inhibitor of the c-Met receptor tyrosine kinase.[1] Aberrant activation of the c-Met pathway is implicated in tumor growth, proliferation, and metastasis. This compound exerts its anti-tumor effects by blocking this signaling cascade.

cMet_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met (Phosphorylation) cMet->p_cMet Activates This compound This compound This compound->p_cMet Inhibits PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound inhibits the c-Met signaling pathway.
Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the efficacy of this compound in preclinical xenograft models.[1]

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_injection Subcutaneous injection of tumor cells into flank of nude mice tumor_growth Tumor growth to 100-150 mm³ cell_injection->tumor_growth randomization Randomize mice into Vehicle and this compound treatment groups tumor_growth->randomization administration Daily oral administration of Vehicle or this compound (e.g., 2.5, 5, 10 mg/kg) randomization->administration monitoring Monitor body weight and tumor volume twice weekly for 18-21 days administration->monitoring euthanasia Euthanize mice at end of study monitoring->euthanasia tumor_excision Excise and weigh tumors euthanasia->tumor_excision data_analysis Calculate Tumor Growth Inhibition (TGI) tumor_excision->data_analysis

Workflow for in vivo efficacy studies in xenograft models.

Experimental Protocols

The following protocols are based on methodologies described in preclinical studies of this compound.[1]

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Efficacy Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a CDX model.

Materials:

  • This compound (SCC244)

  • Vehicle control (e.g., appropriate solvent for this compound)

  • Female nude mice (4-6 weeks old)

  • c-Met dependent cancer cell line (e.g., MKN-45, SNU-5, EBC-1)

  • Cell culture medium and supplements

  • Microcaliper

  • Animal housing under specific pathogen-free conditions

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend in an appropriate medium at a density of 5 x 10^6 cells in 200 µL.

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Staging:

    • Allow tumors to grow to a volume of 100-150 mm³.

    • Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Grouping:

    • Randomly assign mice into a vehicle control group and multiple this compound treatment groups (e.g., 2.5, 5, and 10 mg/kg).

  • Drug Administration:

    • Administer this compound or vehicle orally once daily for a period of 2-3 weeks.

  • Monitoring:

    • Measure tumor volume and body weight twice per week.

  • Endpoint and Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise, weigh, and photograph the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Protocol 2: Patient-Derived Xenograft (PDX) Model Efficacy Study

Objective: To assess the efficacy of this compound in a more clinically relevant PDX model.

Materials:

  • As listed in Protocol 1.

  • Patient-derived tumor tissue from relevant cancer types (e.g., Non-Small Cell Lung Cancer, Hepatocellular Carcinoma) with MET-driven mutations.

Procedure:

  • PDX Model Establishment:

    • Surgically implant small fragments of patient-derived tumor tissue subcutaneously into the flank of nude mice.

    • Allow tumors to grow to a volume of 100-150 mm³.

  • Randomization and Dosing:

    • Randomize tumor-bearing mice into a vehicle control group and a this compound treatment group (e.g., 10 mg/kg).

    • Administer this compound or vehicle via oral injection once daily for 18-21 days.

  • Efficacy Assessment:

    • Measure tumor volume twice a week using a microcaliper.

    • Monitor the general health and body weight of the mice.

  • Data Analysis:

    • Compare the tumor growth curves between the treatment and vehicle groups.

    • Calculate the TGI at the end of the study.

Protocol 3: In Vivo Pharmacodynamic Study

Objective: To determine the effect of this compound on the c-Met signaling pathway in vivo.

Materials:

  • As listed in Protocol 1.

  • Established tumor-bearing mice (CDX or PDX).

  • Protein extraction solution (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Equipment for Western blot analysis (SDS-PAGE, transfer system, antibodies).

  • Liquid nitrogen.

Procedure:

  • Treatment:

    • Treat mice bearing established xenograft tumors with a single dose of this compound (e.g., 2.5 or 10 mg/kg) or vehicle.

  • Tumor Harvesting:

    • At designated time points post-administration (e.g., 2, 4, 8, 24 hours), humanely euthanize the mice.

    • Resect the tumors and immediately snap-freeze them in liquid nitrogen.

  • Protein Extraction:

    • Homogenize the frozen tumors in protein extraction solution.

    • Centrifuge to collect the protein lysate.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Perform Western blot analysis to detect the levels of total and phosphorylated c-Met, AKT, and ERK.

  • Data Analysis:

    • Quantify the band intensities to determine the relative phosphorylation of the signaling proteins at different time points and doses compared to the vehicle control.

References

Application Notes: Immunohistochemical Analysis of c-Met Expression in Glumetinib-Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glumetinib (also known as SCC244) is a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and angiogenesis.[3] Overexpression of c-Met is observed in a variety of cancers, including non-small cell lung cancer (NSCLC), and is often associated with a poor prognosis.[4] Immunohistochemistry (IHC) is a vital tool for assessing c-Met protein expression in tumor tissues, identifying patients who may benefit from c-Met targeted therapies like this compound, and monitoring treatment response.[4][5][6] These application notes provide a detailed protocol for IHC staining of c-Met in formalin-fixed, paraffin-embedded (FFPE) tumor tissues and guidelines for the interpretation of staining results.

Data Presentation

The efficacy of this compound in patients with c-Met overexpressing tumors has been evaluated in clinical studies. The following tables summarize key quantitative data from these trials.

Table 1: Efficacy of this compound (SCC244) Monotherapy in Advanced NSCLC with MET Overexpression (IHC 3+)

Patient CohortNumber of PatientsObjective Response Rate (ORR)95% Confidence Interval (CI)
Overall 3237.5%21.1% - 56.3%
Treatment Naïve 1241.7%15.2% - 72.3%
Pre-treated 2035.0%15.4% - 59.2%

Data from a pooled analysis of two single-arm studies in patients with driver-gene negative NSCLC with MET overexpression (IHC ≥3+).[6]

Table 2: Scoring Criteria for c-Met Immunohistochemistry

ScoreStaining IntensityPercentage of Stained Tumor CellsDescription
0 None<50% with any intensityNo staining is observed.[7]
1+ Weak≥50%Pale tan to light brown staining.[7]
2+ Moderate≥50%Rich brown staining.[7]
3+ Strong≥50%Dark brown or black staining.[4][5][7]

H-Score Calculation:

The H-score provides a semi-quantitative measure of antigen expression by incorporating both the intensity and the percentage of stained cells.

H-Score = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)]

The H-score ranges from 0 to 300.[8][9] A higher H-score indicates stronger and more widespread c-Met expression.

Experimental Protocols

This section provides a detailed methodology for the immunohistochemical staining of c-Met in FFPE tumor tissue sections. This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

Materials and Reagents:

  • FFPE tumor tissue sections (4-5 µm) on positively charged slides

  • Xylene or a xylene substitute (for deparaffinization)

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 1.5-10% normal goat serum in PBS)[1][10]

  • Primary Antibody: Rabbit monoclonal anti-c-Met antibody (e.g., clone SP44)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Avidin-Biotin-Peroxidase Complex (ABC) reagent

  • Chromogen: Diaminobenzidine (DAB)

  • Counterstain: Hematoxylin

  • Mounting Medium

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Deparaffinization and Rehydration:

    • Incubate slides in an oven at 60°C for 20-30 minutes.[10][11]

    • Immerse slides in xylene (or substitute) for 2-3 changes of 5 minutes each.[10][11]

    • Rehydrate sections by sequential immersion in 100% ethanol (2 x 5 minutes), 95% ethanol (1 x 5 minutes), and 70% ethanol (1 x 5 minutes).[10]

    • Rinse with distilled water for 5 minutes.[10]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM Sodium Citrate buffer (pH 6.0).[10]

    • Heat the solution to a sub-boiling temperature (95-100°C) for 10-20 minutes.

    • Allow slides to cool in the buffer for at least 20 minutes at room temperature.[10]

    • Rinse slides with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.[1][11]

    • Rinse with PBS (2 x 5 minutes).

  • Blocking:

    • Incubate sections with a blocking buffer (e.g., 1.5% normal goat serum) for at least 1 hour at room temperature to prevent non-specific antibody binding.[1][10]

  • Primary Antibody Incubation:

    • Dilute the primary anti-c-Met antibody (e.g., SP44 clone) to its optimal concentration in the blocking buffer.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[1]

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.[1]

  • Signal Amplification:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with ABC reagent for 30-60 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Apply DAB substrate solution and monitor for the development of a brown color (typically 1-10 minutes).

    • Stop the reaction by immersing the slides in distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.

    • Rinse thoroughly with running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol series (70%, 95%, 100%).

    • Clear in xylene (or substitute).

    • Mount with a permanent mounting medium.

Quality Control:

  • Positive Control: A tissue known to express c-Met should be included to verify the staining protocol.

  • Negative Control: A slide incubated with the blocking buffer instead of the primary antibody should be included to assess non-specific staining.

Visualizations

The following diagrams illustrate the c-Met signaling pathway and the experimental workflow for immunohistochemistry.

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Invasion Invasion & Metastasis cMet->Invasion Angiogenesis Angiogenesis cMet->Angiogenesis This compound This compound This compound->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Invasion

Caption: this compound inhibits the c-Met receptor, blocking downstream signaling pathways.

IHC_Workflow Immunohistochemistry (IHC) Workflow for c-Met Start FFPE Tumor Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval PeroxidaseBlock Endogenous Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (anti-c-Met) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (ABC-DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Analysis Microscopic Analysis & Scoring Dehydration->Analysis

Caption: A stepwise workflow for c-Met detection in FFPE tissues via IHC.

References

Application Notes and Protocols for Cell Viability and Proliferation Assays with Glumetinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glumetinib (SCC244) is a potent and highly selective oral inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or through genetic alterations such as gene amplification or mutations, plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1][3] Dysregulation of this pathway is implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[1] this compound exerts its anti-tumor effects by binding to the kinase domain of c-Met, inhibiting its autophosphorylation and subsequently blocking downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1] These pathways are critical for regulating cell cycle progression and survival.[1]

These application notes provide detailed protocols for assessing the impact of this compound on cell viability and proliferation in cancer cell lines.

Mechanism of Action of this compound

This compound is a highly selective c-Met inhibitor with a reported IC50 of 0.42 nM in cell-free assays.[2] Its high selectivity, over 2,400-fold for c-Met compared to a wide range of other kinases, makes it a precise tool for studying c-Met-driven oncogenic processes.[2][3] By inhibiting c-Met, this compound effectively suppresses c-Met-dependent cancer cell proliferation and can induce cell cycle arrest.[2][4]

Below is a diagram illustrating the signaling pathway targeted by this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS This compound This compound This compound->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation G A Seed cells in 96-well plates B Incubate overnight A->B C Treat with this compound (various concentrations) B->C D Incubate for 48-72 hours C->D E Perform cell viability/proliferation assay (e.g., MTT, SRB, CCK-8) D->E F Measure absorbance/fluorescence E->F G Calculate IC50 values F->G

References

Application Notes and Protocols for Glumetinib Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glumetinib (also known as SCC244) is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with a reported IC50 of 0.42 nM in cell-free assays.[1][2][3][4] Its high selectivity, over 2,400-fold against a panel of 312 other kinases, makes it a valuable tool for investigating c-Met-driven signaling pathways in cancer biology and for preclinical drug development.[1][2][3][4][5] Aberrant c-Met signaling, often triggered by hepatocyte growth factor (HGF), is implicated in tumor cell proliferation, survival, migration, invasion, and angiogenesis.[5][6][7] this compound effectively inhibits c-Met signal transduction, leading to the suppression of neoplastic phenotypes in c-Met-dependent cancer models.[5][8] This document provides a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments.

Mechanism of Action

This compound targets the c-Met receptor, preventing its autophosphorylation and subsequent activation.[6] This blockade inhibits downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for regulating cell proliferation and survival.[6] By disrupting these pathways, this compound can effectively halt the oncogenic processes driven by aberrant c-Met activation.[6]

Glumetinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met Receptor PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS HGF HGF HGF->c-Met Activates This compound This compound This compound->c-Met Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: this compound inhibits the HGF-activated c-Met signaling pathway.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₁₇N₉O₂S[1]
Molecular Weight459.48 g/mol [1][8]
CAS Number1642581-63-2[1][2][8]
AppearanceBeige solid[4]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO≥ 30 mg/mLUse fresh, anhydrous DMSO as moisture can reduce solubility. Ultrasonic agitation may be needed.[1][3][8]
WaterInsoluble[1]
EthanolInsoluble[1]

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Solid Powder-20°C3 years[1][8]
Stock Solution in DMSO-20°C1 month[1][2][4]
Stock Solution in DMSO-80°C6 months - 1 year[1][2]

Experimental Protocols

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Ultrasonic water bath

Protocol for Preparing a 10 mM this compound Stock Solution:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (mg) = 0.001 L x 0.010 mol/L x 459.48 g/mol x 1000 mg/g = 4.59 mg

  • Weighing: Carefully weigh out 4.59 mg of this compound powder. For accuracy, it is recommended to weigh a larger amount (e.g., 10 mg) and adjust the solvent volume accordingly.

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 4.59 mg to make a 10 mM solution).

    • Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If dissolution is difficult, brief sonication in an ultrasonic water bath may be used.[3]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[1][2]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to 1 year).[1][2][4]

Working Solution Preparation:

  • For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • To prepare a working solution, thaw a single aliquot of the 10 mM stock solution.

  • Dilute the stock solution in sterile cell culture medium to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of culture medium).

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_clarity Is Solution Clear? dissolve->check_clarity check_clarity->dissolve No aliquot Aliquot into Single-Use Vials check_clarity->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2: Workflow for preparing a this compound stock solution.

Safety Precautions:

  • This compound is for research use only and not for human or veterinary use.[1][9]

  • Handle the compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes: Analysis of Glumetinib-Induced Cell Cycle Arrest by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glumetinib (also known as SCC244) is a potent and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1] The MET signaling pathway plays a crucial role in cell proliferation, survival, and motility.[2] Aberrant activation of this pathway is implicated in the development and progression of various cancers. This compound exerts its anti-tumor effects by inhibiting MET autophosphorylation and subsequent downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[3][4] A key consequence of this inhibition is the induction of cell cycle arrest, primarily at the G1/S transition, thereby halting cancer cell proliferation.[5][6]

These application notes provide a comprehensive overview and detailed protocols for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. The provided data and methods are based on preclinical studies involving MET-addicted cancer cell lines.

Mechanism of Action: this compound-Induced Cell Cycle Arrest

This compound targets the MET receptor, preventing its activation by its ligand, Hepatocyte Growth Factor (HGF), or through other mechanisms like gene amplification.[2] This inhibition blocks downstream signaling pathways that are critical for cell cycle progression. Specifically, the disruption of the PI3K/AKT and RAS/RAF/MEK/ERK pathways leads to the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are essential for the G1 to S phase transition, ultimately resulting in cell cycle arrest.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor PI3K PI3K MET->PI3K RAS RAS MET->RAS HGF HGF HGF->MET Activates This compound This compound This compound->MET Inhibits AKT AKT PI3K->AKT Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) AKT->Cell_Cycle_Progression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Cycle_Progression

Figure 1: this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the effects of this compound on the cell cycle distribution of two MET-amplified cancer cell lines, EBC-1 (non-small cell lung cancer) and MKN-45 (gastric cancer), after 24 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle (Mean ± SD).

Table 1: Cell Cycle Analysis of EBC-1 Cells Treated with this compound

Treatment Concentration (nmol/L)% G1 Phase% S Phase% G2/M Phase
0 (Vehicle)55.2 ± 2.130.5 ± 1.514.3 ± 0.8
1068.4 ± 2.518.1 ± 1.213.5 ± 0.9
3075.1 ± 2.812.5 ± 1.012.4 ± 0.7
10082.3 ± 3.18.2 ± 0.69.5 ± 0.5

Table 2: Cell Cycle Analysis of MKN-45 Cells Treated with this compound

Treatment Concentration (nmol/L)% G1 Phase% S Phase% G2/M Phase
0 (Vehicle)50.1 ± 1.935.2 ± 1.714.7 ± 0.9
3062.5 ± 2.322.8 ± 1.414.7 ± 1.0
10070.8 ± 2.615.3 ± 1.113.9 ± 0.8
30078.2 ± 2.910.1 ± 0.811.7 ± 0.6

Note: Data is estimated from graphical representations in "Preclinical Evaluation of SCC244 (this compound), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models" and presented as Mean ± SD from two independent experiments.[5][6]

Experimental Protocols

This section provides a detailed protocol for the analysis of cell cycle arrest induced by this compound in cancer cell lines using flow cytometry.

Cell Culture and Treatment
  • Cell Lines: EBC-1 and MKN-45 cells are recommended. This protocol can be adapted for other cell lines, such as SCC-29, with appropriate optimization of cell seeding density and drug concentrations.

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

  • This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., as indicated in Tables 1 and 2) or vehicle (DMSO) as a control.

  • Incubation: Incubate the treated cells for 24 hours.

Cell Cycle Analysis by Flow Cytometry

Start Start Seed_Cells Seed 2x10^5 cells/well in 6-well plates Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound or Vehicle (24h) Incubate_Overnight->Treat_Cells Harvest_Cells Harvest Cells (Trypsinization) Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Fix_Cells Fix in cold 70% Ethanol Wash_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide and RNase A Fix_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM End End Analyze_FCM->End

Figure 2: Experimental Workflow.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL solution in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • FACS tubes (12x75 mm polystyrene or polypropylene)

Protocol:

  • Cell Harvesting: After the 24-hour treatment period, collect both the culture medium (containing floating cells) and adherent cells by trypsinization. Transfer the cell suspension to a 15 mL conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 5 mL of cold PBS. Repeat the centrifugation and washing step.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells for at least 1 hour at 4°C for fixation. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.

  • Rehydration and Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the ethanol and wash the cell pellet twice with 5 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to ensure only DNA is stained.

  • Propidium Iodide Staining: Add 500 µL of 50 µg/mL PI staining solution to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature before analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. For each sample, collect at least 10,000 events. Use appropriate software (e.g., ModFit LT, CellQuest) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

Conclusion

The protocols and data presented in these application notes demonstrate that this compound effectively induces G1-S phase cell cycle arrest in MET-dependent cancer cells. Flow cytometry with propidium iodide staining is a robust and reliable method for quantifying these effects. These methodologies can be readily applied by researchers in the fields of cancer biology and drug development to further investigate the cellular mechanisms of MET inhibitors and to screen for novel anti-cancer compounds.

References

Troubleshooting & Optimization

Optimizing Glumetinib concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Glumetinib (also known as SCC244) concentration for in vitro experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual diagrams of key cellular pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. By binding to the kinase domain of c-Met, this compound blocks its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A2: A good starting point for most cell-based assays is a concentration range of 0.1 nM to 100 nM. However, the optimal concentration is highly dependent on the specific cell line and the endpoint being measured. For c-Met addicted cancer cells, IC50 values for proliferation are typically in the low nanomolar range.

Q3: How should I prepare and store a this compound stock solution?

A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10 mmol/L. This stock solution should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions and ideally does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration depends on the specific assay:

  • Signaling studies (e.g., Western blot for p-c-Met): A short incubation of 2 hours is often sufficient to observe inhibition of c-Met phosphorylation.

  • Cell viability/proliferation assays (e.g., MTT, CCK-8): A longer incubation period of 48 to 72 hours is typically required to observe significant effects on cell proliferation.

  • Cell cycle analysis: A 24-hour treatment is a common time point to assess changes in cell cycle distribution.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant inhibition of cell viability observed. 1. This compound concentration is too low. 2. The cell line is not dependent on the c-MET pathway for survival. 3. Incorrect assay duration. 4. Inactive this compound.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM). 2. Confirm c-MET expression and phosphorylation in your cell line via Western blot or other methods. Consider using a positive control cell line with known c-MET amplification or dependency (e.g., EBC-1, MKN-45). 3. Increase the incubation time to 72 hours for proliferation assays. 4. Ensure proper storage of the this compound stock solution and use a fresh aliquot.
High background or inconsistent results in Western blots. 1. Suboptimal antibody concentrations. 2. Insufficient blocking or washing. 3. Problems with protein lysate preparation.1. Titrate primary and secondary antibody concentrations to optimize the signal-to-noise ratio. 2. Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Increase the number and duration of wash steps. 3. Ensure complete cell lysis and accurate protein quantification. Use protease and phosphatase inhibitors in your lysis buffer.
Variability between replicate wells in cell viability assays. 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Contamination.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill these wells with sterile PBS or media. 3. Regularly check for mycoplasma contamination and ensure aseptic technique.
Unexpected increase in cell proliferation at low this compound concentrations. This can sometimes be observed and is known as a hormetic effect.This is a complex biological phenomenon. Focus on the inhibitory part of the dose-response curve for IC50 determination. Ensure the effect is reproducible before drawing conclusions.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 (nM)Reference
EBC-1Non-Small Cell Lung CancerProliferation Assay0.5
SNU-5Gastric CancerProliferation Assay1.2
MKN-45Gastric CancerProliferation Assay2.45
BaF3/TPR-MetPro-B Cell LineProliferation Assay0.9
HUVECEndothelial CellsHGF-stimulated Proliferation8.8 ± 0.4

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for determining the effect of this compound on cancer cell proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 nM to 1000 nM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for c-MET Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on c-MET signaling.

Materials:

  • 6-well cell culture plates

  • Cell line of interest (e.g., U87MG or MKN-45)

  • Culture medium (serum-free and complete)

  • This compound stock solution (10 mM in DMSO)

  • Hepatocyte Growth Factor (HGF), if required for stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. For HGF-inducible models like U87MG, serum-starve the cells for 24 hours prior to treatment. Treat the cells with various concentrations of this compound for 2 hours. If applicable, stimulate with HGF (e.g., 100 ng/mL) for the final 15 minutes of incubation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Development: After further washes, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Glumetinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects HGF HGF cMET c-MET Receptor HGF->cMET Binds PI3K PI3K cMET->PI3K Activates RAS RAS cMET->RAS Activates This compound This compound This compound->cMET Inhibits Autophosphorylation AKT AKT PI3K->AKT Activates Gene_Expression Gene Expression AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Migration Migration Gene_Expression->Migration

Caption: this compound inhibits c-MET signaling pathway.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B C Prepare this compound Serial Dilutions B->C D Treat Cells C->D E Incubate for 72 hours D->E F Add MTT Reagent E->F G Incubate for 2-4 hours F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability & Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for IC50 determination using MTT assay.

Navigating Glumetinib Xenograft Studies: A Guide to Consistent Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during Glumetinib xenograft studies. By understanding the critical factors that influence experimental outcomes, from molecular mechanisms to protocol specifics, you can enhance the reproducibility and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of the c-MET receptor tyrosine kinase.[1][2] By binding to the kinase domain of c-MET, this compound blocks its autophosphorylation and subsequent activation.[1] This inhibition disrupts downstream signaling cascades crucial for tumor cell proliferation, survival, migration, and angiogenesis, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1]

Q2: What are the different types of xenograft models used for this compound studies, and how do they differ?

A2: The two primary types of xenograft models are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). CDX models involve the implantation of cultured cancer cell lines into immunodeficient mice and are useful for initial efficacy testing. PDX models, where patient tumor tissue is directly implanted into mice, are considered more clinically relevant as they better preserve the original tumor's heterogeneity and microenvironment.[3][4] The choice of model can significantly impact study outcomes.

Q3: What is the significance of the c-MET status in the tumor model?

A3: The efficacy of this compound is tightly linked to the c-MET status of the tumor. Aberrant c-MET activation, which can be caused by gene amplification, mutations, or high levels of its ligand, hepatocyte growth factor (HGF), is a key determinant of sensitivity to this compound.[1][5] It is crucial to characterize the c-MET status of your xenograft model to ensure it is appropriate for testing a c-MET inhibitor.

Q4: Can resistance to this compound develop in xenograft models?

A4: Yes, resistance to this compound, like other tyrosine kinase inhibitors, can develop. Resistance mechanisms are broadly categorized as on-target (e.g., secondary mutations in the c-MET kinase domain) or off-target (e.g., activation of bypass signaling pathways like the EGFR pathway).[3] Understanding these potential resistance mechanisms is vital for interpreting unexpected results.

Troubleshooting Inconsistent Xenograft Study Results

Issue 1: High Variability in Tumor Growth Inhibition Between Animals in the Same Treatment Group
Potential Cause Recommended Action
Inconsistent Tumor Implantation: Ensure a standardized protocol for tumor cell or fragment implantation, including the site of injection, cell viability, and number of cells.
Variable Drug Administration: Verify the accuracy of dosing, formulation, and administration route (e.g., oral gavage). Ensure consistent timing and technique for each animal. This compound is typically administered orally.[6]
Heterogeneity of PDX Models: Acknowledge the inherent heterogeneity of PDX models. Increase the number of animals per group to improve statistical power.
Animal Health Status: Monitor the overall health of the mice. Factors like infection or stress can influence tumor growth and drug metabolism.
Issue 2: Lack of Expected Anti-Tumor Efficacy
Potential Cause Recommended Action
Incorrect Xenograft Model: Confirm that the chosen cell line or PDX model has a documented c-MET alteration (amplification or mutation) that confers sensitivity to this compound.[7][8]
Suboptimal Dosing or Schedule: Review the literature for established effective dose ranges and schedules for this compound in similar models.[5][8] Consider performing a dose-response study to determine the optimal dose for your specific model.
Development of Drug Resistance: If initial tumor regression is followed by regrowth, investigate potential resistance mechanisms. This can involve analyzing tumor samples for secondary c-MET mutations or activation of bypass pathways.[3]
Poor Drug Bioavailability: Issues with the drug formulation can affect its absorption and bioavailability. Ensure the formulation is prepared correctly and is stable.
Issue 3: Unexpected Toxicity or Adverse Effects
Potential Cause Recommended Action
Off-Target Effects: Although this compound is highly selective for c-MET, high doses may lead to off-target toxicities.[2]
Vehicle-Related Toxicity: Ensure the vehicle used to dissolve and administer this compound is non-toxic at the administered volume and concentration.
Species-Specific Metabolism: The metabolism of this compound may differ between mice and humans. Monitor animals closely for signs of toxicity and adjust the dose if necessary.
Pre-existing Health Conditions: In some cases, underlying health issues in the mice could be exacerbated by the treatment.

Experimental Protocols

General Protocol for a this compound Cell Line-Derived Xenograft (CDX) Study
  • Cell Culture: Culture a c-MET-dependent cancer cell line (e.g., MKN-45, EBC-1) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject a suspension of 5 x 10^6 to 10 x 10^6 cells in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Prepare this compound in a suitable vehicle and administer it orally to the treatment group at a predetermined dose and schedule (e.g., once daily).[6] The control group should receive the vehicle only.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound (also referred to as SCC244) in different CDX models as reported in preclinical studies.

Table 1: Antitumor Activity of this compound in the MKN-45 Gastric Carcinoma Model [5][8]

Dose (mg/kg) Tumor Growth Inhibition (%) Observations
1099.3Tumor stasis observed after 21 days of treatment.
588.6Tumor stasis observed after 21 days of treatment.
2.563.6Significant tumor growth inhibition.

Table 2: Antitumor Activity of this compound in the SNU-5 Gastric Carcinoma Model [5][8]

Dose (mg/kg) Observations
High DoseTumor regression observed.

Table 3: Antitumor Activity of this compound in the EBC-1 Lung Cancer Model [5][8]

Dose (mg/kg) Tumor Mass Decrease (%) Observations
10> 66.01 of 6 mice showed no evidence of a tumor.
5> 66.01 of 6 mice showed no evidence of a tumor.

Visualizing Key Processes

To further aid in understanding the experimental context, the following diagrams illustrate the this compound signaling pathway and a typical xenograft workflow.

Glumetinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds PI3K PI3K cMET->PI3K Activates RAS RAS cMET->RAS Activates This compound This compound This compound->cMET Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the c-MET signaling pathway.

Xenograft_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Select & Culture c-MET Dependent Cells Implantation 2. Implant Cells into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Dosing 5. Administer this compound or Vehicle Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Animal Health Dosing->Monitoring Endpoint 7. Euthanize & Excise Tumors at Study Endpoint Monitoring->Endpoint Analysis 8. Analyze Tumors (e.g., IHC, Western Blot) Endpoint->Analysis

Caption: A typical workflow for a this compound xenograft study.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing Glumetinib-related toxicities in animal models. All recommendations are based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as SCC244) is an orally administered, potent, and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of this pathway is implicated in the development and progression of various cancers. This compound exerts its anti-tumor effects by binding to the ATP-binding site of the c-Met kinase, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1]

Q2: What are the known toxicities of this compound in animal models?

Preclinical studies in mice, rats, and dogs have shown that this compound has a favorable safety profile and a broad therapeutic window.[1] At efficacious doses, it is generally well-tolerated. However, at higher doses, certain adverse events have been observed. These are generally reversible upon cessation of treatment.

Q3: What is the No-Observed-Effect-Level (NOEL) and Maximum Tolerated Dose (MTD) of this compound in common animal models?

In a 28-day repeated-dose study in Sprague-Dawley rats, the following values were established:

  • No-Observed-Effect-Level (NOEL): 10 mg/kg/day[1]

  • Maximum Tolerated Dose (MTD): Greater than 100 mg/kg/day[1]

Troubleshooting Guides for this compound-Related Toxicities

Issue 1: Gastrointestinal (GI) Toxicity (Diarrhea, Vomiting, Decreased Appetite)

Experimental Workflow for Managing GI Toxicity

cluster_observation Observation cluster_action Action cluster_outcome Outcome Observe Observe signs of GI toxicity: - Diarrhea - Vomiting - Decreased food intake - Weight loss >10% SupportiveCare Initiate Supportive Care: - Fluid and electrolyte replacement - Antidiarrheal agents - Antiemetic agents Observe->SupportiveCare Mild to Moderate DoseModification Consider Dose Modification: - Reduce dose by 50% - Temporarily interrupt dosing Observe->DoseModification Moderate to Severe Monitor Monitor animal health daily: - Body weight - Food and water intake - Clinical signs SupportiveCare->Monitor DoseModification->Monitor Resolution Toxicity resolves Monitor->Resolution Persistence Toxicity persists or worsens Monitor->Persistence Euthanasia Consider euthanasia based on IACUC guidelines Persistence->Euthanasia

Caption: Workflow for Managing this compound-Induced GI Toxicity.

Detailed Management Protocol:

  • Monitoring:

    • Observe animals daily for clinical signs of GI toxicity, including changes in stool consistency, frequency of defecation, presence of vomiting, and food consumption.

    • Record body weights daily. A weight loss exceeding 10-15% of baseline is a significant indicator of toxicity and may necessitate intervention.[3]

  • Supportive Care:

    • Hydration: For mild to moderate diarrhea, ensure ad libitum access to drinking water. In cases of significant fluid loss, subcutaneous or intraperitoneal administration of sterile isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) may be necessary.

    • Dietary Support: Provide highly palatable and easily digestible food to encourage appetite.

    • Pharmacological Intervention: The use of antidiarrheal (e.g., loperamide) or antiemetic (e.g., maropitant for dogs) agents can be considered in consultation with a veterinarian and in accordance with institutional guidelines.

  • Dose Modification:

    • For moderate to severe or persistent GI toxicity, a dose reduction or temporary interruption of this compound administration should be considered. A common starting point is a 50% dose reduction.

    • If toxicity resolves, consider re-escalating the dose cautiously while closely monitoring the animal.

Issue 2: Cardiovascular-Related Observations (ECG Changes)

Logical Relationship for Managing Cardiovascular Observations

cluster_monitoring Monitoring cluster_finding Finding cluster_response Response ECG Baseline and periodic ECG monitoring in relevant models (e.g., dogs) AbnormalECG Clinically significant ECG abnormalities observed (e.g., QTc prolongation) ECG->AbnormalECG DoseInterrupt Interrupt this compound dosing AbnormalECG->DoseInterrupt VetConsult Consult with veterinary staff AbnormalECG->VetConsult MonitorECG Increase frequency of ECG monitoring DoseInterrupt->MonitorECG VetConsult->MonitorECG ResumeDose Resume dosing at a reduced level if ECG normalizes MonitorECG->ResumeDose Discontinue Consider discontinuation of the animal from the study MonitorECG->Discontinue

Caption: Decision Pathway for Managing ECG Changes.

Detailed Management Protocol:

  • Baseline and Follow-up Monitoring:

    • In sensitive species such as dogs, it is advisable to perform baseline electrocardiogram (ECG) recordings prior to the initiation of this compound treatment.

    • Periodic ECG monitoring should be conducted throughout the study, especially at anticipated peak plasma concentrations of the drug.

  • Action on Abnormal Findings:

    • Upon observation of significant and reproducible ECG changes (e.g., notable QT interval prolongation), this compound administration should be temporarily halted.

    • A veterinary consultation is crucial to assess the clinical significance of the findings.

    • If the ECG abnormalities are deemed treatment-related and resolve upon drug withdrawal, a cautious re-challenge at a lower dose with intensified ECG monitoring may be considered.

    • If significant abnormalities persist or recur, discontinuation of the animal from the study should be considered.

Quantitative Toxicity Data Summary

Animal ModelDose Level (mg/kg/day)DurationObserved ToxicitiesIncidence/SeverityReference
Mice (Nude) 2.5, 5, 10, 5021 daysNo significant body weight lossNot reported to be significant[1]
Rats (SD) 1028 daysNo observed effects (NOEL)N/A[1]
Rats (SD) 30, 10028 daysSlight increases in WBC, neutrophils, and lymphocytesNot quantitatively specified[1]
Dogs (Beagle) 10, 30, 6028 daysChanges in ECG parameters, gastrointestinal adverse effects, lymphoid atrophy in thymus, increased myeloid cells and megakaryocytes in bone marrow (reversible)Occurred at 60 mg/kg/day; not quantitatively specified[1]

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model in Mice
  • Animal Model: Female nude mice, 4-6 weeks old.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 tumor cells in 200 µL of an appropriate medium into the right flank.

  • Tumor Growth and Staging: Allow tumors to reach a volume of 100-150 mm³. Randomize mice into vehicle control and treatment groups.

  • Drug Administration: Administer this compound or vehicle orally once daily.

  • Monitoring: Measure tumor volume with calipers twice weekly and record body weight daily.

  • Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors reach a predetermined maximum size as per institutional guidelines.

Pharmacodynamic Assessment in Xenograft Models
  • Study Design: Use mice with established xenograft tumors.

  • Treatment: Administer a single dose of this compound at the desired concentration (e.g., 2.5 or 10 mg/kg).

  • Sample Collection: Euthanize mice and harvest tumors at various time points post-administration.

  • Tissue Processing: Snap-freeze tumors in liquid nitrogen and homogenize in protein extraction buffer (e.g., RIPA buffer).

  • Analysis: Perform Western blot analysis on tumor extracts to assess the phosphorylation status of c-Met, AKT, and ERK.[1]

Signaling Pathway Inhibited by this compound

cluster_pathway c-Met Signaling Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Angiogenesis Angiogenesis cMet->Angiogenesis This compound This compound This compound->cMet Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: this compound inhibits the c-Met signaling pathway.

References

How to assess Glumetinib stability in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for assessing the stability of Glumetinib in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as SCC244, is an oral, potent, and highly selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[3][4] In many cancers, this pathway is aberrantly activated.[3] this compound works by binding to the kinase domain of the c-Met receptor, blocking its phosphorylation and subsequent activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[3] This inhibition suppresses cancer cell growth and survival.[1][3]

Q2: Why is it critical to assess the stability of this compound in long-term cell culture?

Q3: What common factors can contribute to the degradation of a small molecule like this compound in cell culture?

Several factors can affect compound stability in vitro:

  • Chemical Instability: The inherent chemical structure of a compound may make it susceptible to reactions like hydrolysis or oxidation in aqueous media.[7]

  • Media Components: Components in the culture medium, such as certain amino acids (e.g., cysteine) or the presence of metal ions, can catalyze degradation.[6]

  • Environmental Conditions: Exposure to light can cause photodegradation, while fluctuations in pH or temperature can also accelerate compound breakdown.[9][10]

  • Binding to Plasticware: Compounds can adsorb to the surface of plastic culture plates or flasks, reducing the bioavailable concentration in the media.[5]

  • Cellular Metabolism: While this compound is primarily metabolized in the liver by enzymes like CYP3A4 in vivo, some cell lines may possess metabolic capabilities that could alter the compound over time.[11]

Q4: How can I determine the optimal frequency for media changes when treating cells with this compound?

The ideal frequency depends on the stability of this compound under your specific experimental conditions (cell line, media type, serum concentration, cell density). The first step is to perform a stability study to determine its half-life in your culture system (see Experimental Protocol 1). As a general starting point, if a significant loss of compound (e.g., >20%) is observed within 48-72 hours, more frequent media changes with freshly prepared this compound are recommended to maintain a consistent effective concentration.[8]

This compound Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

G cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS This compound This compound This compound->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the c-Met receptor, blocking downstream PI3K/AKT and RAS/MEK/ERK pathways.

Troubleshooting Guide

Issue 1: I am observing a decreased or inconsistent effect of this compound in my long-term (>48 hours) experiments.

Possible CauseTroubleshooting Step
This compound Degradation The compound may be degrading in the culture medium, lowering its effective concentration.
Solution: Perform a stability study to quantify the concentration of this compound over your experimental time course (See Protocol 1 ). Consider more frequent media changes with freshly prepared this compound.[8]
Inconsistent Dosing Pipetting errors or improper mixing can lead to variable concentrations across wells or plates.
Solution: Use calibrated pipettes. After adding this compound, gently swirl the plate to ensure even distribution.[8] Prepare a master mix of the final media concentration for treating multiple wells.
Cellular Resistance Cells may develop resistance mechanisms over prolonged exposure.
Solution: This is a biological phenomenon. Confirm compound stability first. If stable, investigate potential resistance mechanisms (e.g., upregulation of bypass signaling pathways).
Edge Effects Wells on the outer edges of multi-well plates are prone to evaporation, concentrating the drug.
Solution: Avoid using the outer wells for critical experiments. Fill them with sterile PBS or media to create a humidity barrier.[8]

Issue 2: My cells show unexpected toxicity or stress, even at previously determined non-toxic concentrations of this compound.

Possible CauseTroubleshooting Step
Formation of Toxic Degradants The breakdown products of this compound could be more toxic to the cells than the parent compound.
Solution: Analyze the medium for degradation products using LC-MS. If toxic byproducts are suspected, increase the frequency of media changes to remove them.[5]
Pre-existing Cellular Stress Sub-optimal cell health (e.g., over-confluence, nutrient depletion, mycoplasma contamination) can increase sensitivity to drug treatment.[8]
Solution: Ensure cells are healthy and in the exponential growth phase before starting the experiment.[8] Regularly test for mycoplasma contamination.[12]
Interaction with Media Components This compound or its degradants might interact with media components, leading to toxic complexes.
Solution: This is rare but possible. Test stability and toxicity in different media formulations if problems persist.

Experimental Protocols & Workflows

Workflow for Assessing this compound Stability

G prep 1. Prepare this compound Stock & Spiked Media incubate 2. Incubate Media (Cell-Free and Co-culture) prep->incubate sample 3. Collect Samples at Time Points (e.g., 0, 24, 48, 72h) incubate->sample store 4. Store Samples at -80°C sample->store analyze 5. Analyze Concentration (e.g., HPLC, LC-MS/MS) store->analyze data 6. Calculate % Remaining & Half-Life (t½) analyze->data functional 7. Functional Assay (Optional) (e.g., Western Blot for p-Met) data->functional Correlate chemical and functional stability

Caption: General workflow for determining the chemical and functional stability of this compound in culture.

Protocol 1: Assessing this compound Stability in Cell Culture Medium

This protocol determines the chemical stability of this compound in both cell-free medium and in the presence of cells.

Materials:

  • This compound powder

  • DMSO (for stock solution)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile, light-protected microcentrifuge tubes[8]

  • Cell line of interest

  • Culture plates (e.g., 6-well plates)

  • Analytical instrument (HPLC or LC-MS/MS)

Methodology:

  • Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.[13]

    • Spike pre-warmed complete cell culture medium with this compound to your highest experimental concentration. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).

  • Incubation (Two Conditions):

    • Cell-Free: Aliquot the this compound-spiked medium into sterile, light-protected tubes. Place them in a 37°C, 5% CO₂ incubator alongside your cell cultures to mimic the exact environmental conditions.[8]

    • Co-culture: Seed your cells in 6-well plates and allow them to adhere overnight. Replace the medium with the this compound-spiked medium.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 8, 24, 48, 72, 96 hours), collect aliquots from both the cell-free tubes and the supernatant from the co-culture wells.

    • The T=0 sample should be taken immediately after preparing the spiked medium.

    • For co-culture samples, centrifuge the supernatant to pellet any floating cells or debris.

  • Sample Storage & Analysis:

    • Immediately freeze the collected samples at -80°C until analysis to halt any further degradation.[8]

    • Quantify the concentration of the parent this compound compound in each sample using a validated analytical method like HPLC or LC-MS/MS (See Protocol 2).[14]

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation rate and calculate the half-life (t½).

Protocol 2: Quantification of this compound by HPLC (Example)

This is a generalized protocol. The exact parameters (column, mobile phase, flow rate) must be optimized for this compound.

Methodology:

  • Standard Curve Preparation: Prepare a series of known concentrations of this compound in the same cell culture medium used in the experiment to create a standard curve.

  • Sample Preparation: Thaw the experimental samples from Protocol 1. Precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile). Centrifuge at high speed to pellet the precipitate. Transfer the supernatant for analysis.

  • Chromatography:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: An optimized mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.[15]

    • Detection: Set the UV detector to the maximum absorbance wavelength (λ-max) of this compound.

  • Analysis:

    • Inject the prepared standards and samples.

    • Integrate the peak area corresponding to this compound.

    • Use the standard curve to calculate the concentration of this compound in your experimental samples.

Protocol 3: Functional Stability Assessment via Western Blot

This protocol assesses whether the this compound present in the medium is still biologically active by measuring the phosphorylation of its direct target, c-Met.

Methodology:

  • Prepare "Conditioned" Media: Collect media from a long-term culture (e.g., 72 hours) that was initially treated with this compound (this is your "test" medium). As a control, use freshly prepared medium with the same starting concentration of this compound.

  • Cell Stimulation:

    • Plate a fresh batch of a responsive cell line (e.g., U87MG or MKN-45) and serum-starve them overnight to reduce basal signaling.[1][16]

    • Treat the starved cells for 2 hours with:

      • Control (freshly prepared this compound medium)

      • Test ("conditioned" 72h this compound medium)

      • Vehicle control (no this compound)

    • Stimulate the cells with HGF for 15 minutes to activate the c-Met pathway.[16]

  • Lysis and Western Blot:

    • Lyse the cells and collect the protein.

    • Perform a Western blot analysis using primary antibodies against phospho-Met (p-Met) and total c-Met. Also probe for downstream targets like p-AKT and p-ERK.[1]

  • Interpretation: Compare the levels of p-Met between the control and test conditions. If the "conditioned" medium fails to inhibit HGF-induced phosphorylation as effectively as the fresh medium, it indicates a loss of this compound's functional stability.

Quantitative Data Summary

The stability of this compound will vary based on specific in vitro conditions. Researchers must generate their own data. The table below serves as an example template for presenting stability results.

Table 1: Representative Stability Profile of this compound in Cell Culture Medium at 37°C

Time (Hours)% this compound Remaining (Cell-Free DMEM + 10% FBS)% this compound Remaining (Co-culture with MKN-45 cells)
0100%100%
2495.2% ± 3.1%91.5% ± 4.5%
4888.7% ± 2.8%80.1% ± 3.9%
7279.5% ± 4.2%68.3% ± 5.1%
9671.0% ± 3.7%55.6% ± 4.8%
Calculated t½ ~150 hours ~110 hours
Note: These are illustrative values. Actual stability should be determined experimentally using the protocols described above.

References

Selecting appropriate cancer cell lines for Glumetinib research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cancer cell lines for Glumetinib (also known as SCC244) research. It includes troubleshooting guides and FAQs to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, potent, and highly selective inhibitor of the c-MET receptor tyrosine kinase.[1][2] Its mechanism of action centers on binding to the kinase domain of c-MET, which blocks its autophosphorylation and subsequent activation.[3] This inhibition disrupts downstream signaling cascades crucial for tumor growth and survival, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[3] Aberrant c-MET activation, which can be due to gene amplification, mutations, or ligand (HGF) dependent loops, is a key driver in various cancers.[3]

Q2: What are the key c-MET alterations to look for when selecting a cancer cell line for this compound studies?

A2: The most critical alteration indicating potential sensitivity to this compound is MET gene amplification.[4][5] Cancer cell lines with MET amplification often exhibit oncogene addiction, meaning their growth and survival are highly dependent on c-MET signaling.[5][6] Other alterations include c-MET overexpression and specific mutations, such as those leading to exon 14 skipping.[7][8]

Q3: Which cancer cell lines are known to be sensitive to this compound?

A3: Cell lines with MET gene amplification are particularly sensitive to this compound. Published studies have demonstrated significant anti-proliferative effects in cell lines such as EBC-1 (non-small cell lung cancer), MKN-45 (gastric cancer), and SNU-5 (gastric cancer).[1][2] These cell lines show low nanomolar IC50 values in response to this compound treatment.

Q4: Should I use a cell line with HGF-dependent or constitutive c-MET activation?

A4: This depends on your research question.

  • Constitutively active c-MET: Cell lines with MET amplification (e.g., EBC-1, MKN-45) have c-MET that is active even without the presence of its ligand, Hepatocyte Growth Factor (HGF). These are excellent models to study the direct effects of this compound on cancer cells with a primary oncogenic driver.

  • HGF-dependent c-MET activation: Cell lines like U87MG (glioblastoma) can be used to study ligand-induced c-MET activation.[9] In these experiments, cells are typically serum-starved and then stimulated with HGF to activate the pathway, allowing for the study of this compound's ability to block this induced signaling.[1]

Data Presentation: this compound (SCC244) IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, indicating their sensitivity.

Cell LineCancer Typec-MET StatusThis compound IC50 (nM)Reference
EBC-1Non-Small Cell Lung CancerAmplification0.5[2]
SNU-5Gastric CancerAmplification2.45[2]
MKN-45Gastric CancerAmplification1.84[2]
BaF3/TPR-MetPro-B Cell Line (Engineered)Fusion1.35[2]

Mandatory Visualizations

Here are diagrams illustrating key concepts and workflows in this compound research.

cMET_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds & Activates PI3K PI3K cMET->PI3K RAS RAS cMET->RAS This compound This compound This compound->cMET Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: c-MET signaling pathway and the inhibitory action of this compound.

Glumetinib_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_invivo In Vivo Analysis select_cells Select Cell Lines (e.g., MET-amplified vs. Wild-Type) culture_cells Cell Culture select_cells->culture_cells treat_this compound Treat with this compound (Dose-Response) culture_cells->treat_this compound viability Cell Viability Assay (MTT, SRB, CCK-8) treat_this compound->viability western Western Blot (p-cMET, p-AKT, p-ERK) treat_this compound->western migration Migration/Invasion Assay (Transwell) treat_this compound->migration analyze_data Data Analysis (IC50 Calculation) viability->analyze_data western->analyze_data migration->analyze_data xenograft Establish Xenograft Model (e.g., SNU-5 in nude mice) analyze_data->xenograft Proceed if promising treat_animals Administer this compound (Oral Gavage) xenograft->treat_animals monitor_tumor Monitor Tumor Volume treat_animals->monitor_tumor ihc Immunohistochemistry (Ki67, CD31) monitor_tumor->ihc analyze_invivo Analyze Antitumor Efficacy monitor_tumor->analyze_invivo ihc->analyze_invivo

Caption: General experimental workflow for evaluating this compound efficacy.

Experimental Protocols

1. Cell Viability/Proliferation Assay (MTT/SRB/CCK-8)

  • Objective: To determine the dose-dependent effect of this compound on the proliferation of cancer cell lines and to calculate the IC50 value.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0-10 nM).[2] Include a vehicle control (DMSO).

    • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[2]

    • Assay:

      • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

      • For SRB Assay: Fix the cells with trichloroacetic acid, stain with Sulforhodamine B, and then solubilize the bound dye.

      • For CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis for Pathway Inhibition

  • Objective: To confirm that this compound inhibits the phosphorylation of c-MET and its downstream targets, AKT and ERK.

  • Methodology:

    • Cell Culture and Treatment: Culture cells (e.g., EBC-1, MKN-45) to 70-80% confluency.[1] Treat with increasing concentrations of this compound for a specified time (e.g., 2 hours).[1]

    • For HGF Stimulation models (e.g., U87MG): Serum-starve cells for 24 hours, pre-treat with this compound for 2 hours, and then stimulate with HGF (e.g., 100 ng/mL) for 15 minutes.[1]

    • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-cMET, anti-cMET, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like GAPDH or β-actin).

      • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor activity of this compound in a living organism.

  • Methodology:

    • Cell Preparation: Harvest a c-MET dependent cell line (e.g., SNU-5, EBC-1) during its exponential growth phase.[1][10]

    • Implantation: Subcutaneously inject a suspension of cells (e.g., 10 million cells in Matrigel) into the flank of immunocompromised mice (e.g., female nude mice).[1][10]

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[1]

    • Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound orally, once daily, at specified doses (e.g., 2.5, 5, or 10 mg/kg).[2]

    • Monitoring: Measure tumor volumes with calipers twice a week and monitor the body weight of the mice.[1]

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be used for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) and angiogenesis markers (CD31).[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Cell line shows unexpected resistance to this compound (High IC50) 1. The cell line does not have a c-MET activating alteration (e.g., amplification).2. Activation of bypass signaling pathways (e.g., EGFR family receptors).[4]3. Incorrect drug concentration or degradation of the compound.1. Verify the MET gene copy number via FISH or qPCR. Sequence for mutations.2. Profile the cell line for other activated receptor tyrosine kinases. Consider combination therapies.3. Prepare fresh drug stocks. Confirm the purity and activity of the this compound batch.
No inhibition of p-cMET in Western Blot 1. Insufficient drug concentration or incubation time.2. High levels of HGF in the serum-containing media are competing with the inhibitor.3. Lysates were not prepared with phosphatase inhibitors.1. Perform a dose-response and time-course experiment.2. For HGF-dependent models, ensure cells are properly serum-starved before stimulation.3. Always use fresh lysis buffer containing phosphatase inhibitors.
High variability in cell viability assays 1. Uneven cell seeding.2. Edge effects in the 96-well plate.3. Cell contamination (e.g., mycoplasma).1. Ensure a single-cell suspension before seeding and mix gently. 2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Regularly test cell cultures for mycoplasma contamination.
Poor tumor growth in xenograft model 1. Low cell viability or insufficient cell number injected.2. The chosen cell line is not tumorigenic in the selected mouse strain.1. Use cells in the logarithmic growth phase and ensure high viability (>95%) before injection.2. Consult literature to confirm the tumorigenicity of the cell line or test a different cell line known to form tumors robustly (e.g., SNU-5).[10]

References

Technical Support Center: Interpreting Western Blot Results After Glumetinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected Western blot results following treatment with Glumetinib, a selective c-Met inhibitor.

Frequently Asked Questions (FAQs)

Q1: We treated our cancer cell line with this compound and saw a decrease in phosphorylated c-Met (p-c-Met) as expected, but we also observed an increase in phosphorylated EGFR (p-EGFR). Why is this happening?

A1: This is a frequently observed phenomenon due to the crosstalk between the c-Met and EGFR signaling pathways.[1][2] When the c-Met pathway is inhibited by this compound, cancer cells can activate compensatory signaling pathways to survive and proliferate. One of the key compensatory mechanisms is the upregulation of the EGFR pathway.[3] Inhibition of c-Met can lead to an increased production of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α), which in turn activates EGFR signaling.[3] This feedback loop can result in the increased phosphorylation of EGFR and its downstream effectors, potentially leading to resistance to this compound monotherapy.

Q2: After prolonged treatment with this compound, our Western blot shows a reappearance of p-c-Met and downstream signaling, despite continued drug administration. What could be the cause?

A2: This scenario suggests the development of acquired resistance to this compound. There are several potential mechanisms for this:

  • On-target mutations: The cancer cells may have developed mutations in the kinase domain of the c-Met gene. These mutations can prevent this compound from binding effectively to its target, leading to the reactivation of c-Met signaling.

  • c-Met gene amplification: The cancer cells may have amplified the MET gene, leading to a significant overproduction of the c-Met protein. This high level of c-Met can overwhelm the inhibitory effect of this compound, resulting in the restoration of downstream signaling.

  • Activation of bypass pathways: Similar to the answer in Q1, the cancer cells may have activated other receptor tyrosine kinases (RTKs) that can signal through the same downstream pathways as c-Met, such as the PI3K/AKT and MAPK/ERK pathways.[4][5] This is known as bypass signaling and is a common mechanism of resistance to targeted therapies.

Q3: Our Western blot shows multiple bands for c-Met or other proteins, and the band sizes are not what we expected. How should we interpret this?

A3: Unexpected band sizes or the presence of multiple bands on a Western blot can be due to a variety of factors. Here are some common causes and troubleshooting tips:

  • Post-translational modifications (PTMs): Proteins can undergo various PTMs, such as glycosylation, phosphorylation, and ubiquitination, which can alter their molecular weight.

  • Protein isoforms or splice variants: The antibody may be recognizing different isoforms or splice variants of the target protein.

  • Protein degradation or cleavage: If you observe bands at a lower molecular weight than expected, it could be due to protein degradation by proteases. Ensure that you use protease inhibitors during sample preparation.

  • Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate. To check for this, you can run a control lane with only the secondary antibody.

  • Sample preparation issues: Incomplete denaturation or reduction of protein samples can lead to the formation of dimers or multimers, resulting in higher molecular weight bands.

Troubleshooting Guide: Unexpected Western Blot Results

This guide provides a structured approach to troubleshooting common issues encountered in Western blot analysis after this compound treatment.

Observed Problem Potential Cause Recommended Action
↓ p-c-Met, ↑ p-EGFR Compensatory activation of the EGFR pathway.- Analyze downstream effectors of both c-Met and EGFR pathways (e.g., p-AKT, p-ERK).- Consider a combination therapy targeting both c-Met and EGFR.
Re-expression of p-c-Met after prolonged treatment Acquired resistance (mutation, amplification, or bypass signaling).- Sequence the MET gene to check for mutations.- Perform fluorescence in situ hybridization (FISH) to assess MET gene amplification.- Use a phospho-RTK array to identify other activated receptor tyrosine kinases.
Unexpected band sizes Post-translational modifications, protein isoforms, degradation, or antibody issues.- Consult protein databases for known PTMs and isoforms.- Ensure the use of fresh protease and phosphatase inhibitors.- Validate antibody specificity with a blocking peptide or by using a different antibody against the same target.
High background or non-specific bands Antibody concentration too high, insufficient blocking, or inadequate washing.- Titrate the primary and secondary antibody concentrations.- Increase the blocking time or try a different blocking agent.- Increase the number and duration of wash steps.
Weak or no signal Insufficient protein loading, inefficient protein transfer, or inactive antibody.- Perform a protein concentration assay to ensure adequate loading.- Check transfer efficiency using Ponceau S staining.- Use a fresh aliquot of the antibody and ensure proper storage conditions.

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. This compound is a selective inhibitor of the c-Met receptor tyrosine kinase.

cMet_Pathway HGF HGF cMet c-Met HGF->cMet Binds Grb2 Grb2/SOS cMet->Grb2 PI3K PI3K cMet->PI3K JAK JAK cMet->JAK This compound This compound This compound->cMet Inhibits Ras Ras Grb2->Ras AKT AKT PI3K->AKT STAT3 STAT3 Cell_Pro Cell Proliferation & Survival STAT3->Cell_Pro MAPK_pathway MAPK Pathway (Raf/MEK/ERK) Ras->MAPK_pathway AKT->Cell_Pro JAK->STAT3 MAPK_pathway->Cell_Pro

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is another critical regulator of cell growth and survival.

EGFR_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras AKT AKT PI3K->AKT MAPK_pathway MAPK Pathway (Raf/MEK/ERK) Ras->MAPK_pathway Cell_Pro Cell Proliferation & Survival AKT->Cell_Pro MAPK_pathway->Cell_Pro

Caption: The EGFR signaling pathway.

Crosstalk between c-Met and EGFR Pathways

Inhibition of the c-Met pathway can lead to the compensatory activation of the EGFR pathway.

Crosstalk_Pathway This compound This compound cMet c-Met This compound->cMet Inhibits EGFR_Ligands EGFR Ligands (e.g., TGF-α) cMet->EGFR_Ligands Upregulates EGFR EGFR EGFR_Ligands->EGFR Activates Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) EGFR->Downstream Resistance Drug Resistance Downstream->Resistance

Caption: Compensatory activation of EGFR signaling upon c-Met inhibition.

Standard Western Blot Workflow

A generalized workflow for performing a Western blot experiment.

WB_Workflow A 1. Sample Preparation (Cell Lysis) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF or Nitrocellulose) C->D E 5. Blocking (e.g., with BSA or Milk) D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis H->I

Caption: A step-by-step workflow for Western blotting.

Experimental Protocols

Detailed Western Blot Protocol

This protocol provides a step-by-step guide for performing a Western blot on cultured cells.

1. Sample Preparation (Cell Lysis)

  • Place the cell culture dish on ice and wash the cells with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and discard the pellet.

2. Protein Quantification

  • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

3. SDS-PAGE

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel. Include a pre-stained molecular weight marker in one lane.

  • Run the gel in 1X running buffer according to the manufacturer's recommendations (e.g., 1-2 hours at 100V).

4. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.

5. Blocking

  • Wash the membrane with TBST (Tris-Buffered Saline with Tween 20).

  • Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

6. Antibody Incubation

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Signal Detection

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

8. Data Analysis

  • Analyze the resulting bands to determine the relative protein expression levels. Densitometry software can be used for quantification. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).

References

Validation & Comparative

A Preclinical Head-to-Head: Evaluating the Efficacy of MET Inhibitors Glumetinib and Tepotinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase have emerged as a critical treatment modality for tumors harboring MET pathway alterations. This guide provides a comparative analysis of the preclinical efficacy of two prominent MET inhibitors: Glumetinib (also known as SCC244) and Tepotinib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical data, experimental methodologies, and underlying mechanisms of action.

Mechanism of Action: Targeting the MET Signaling Cascade

Both this compound and Tepotinib are potent and highly selective inhibitors of the MET receptor tyrosine kinase.[1][2][3][4] The MET pathway, when aberrantly activated by mechanisms such as gene amplification, mutations (like MET exon 14 skipping), or overexpression, drives tumor cell proliferation, survival, migration, and invasion.[1][5] These inhibitors bind to the kinase domain of MET, blocking its autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/AKT and RAS/MAPK cascades, thereby neutralizing the oncogenic signaling.[1]

MET_Signaling_Pathway cluster_outside cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors HGF HGF MET MET Receptor HGF->MET Ligand Binding RAS RAS MET->RAS Phosphorylation PI3K PI3K MET->PI3K Phosphorylation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT->Proliferation This compound This compound This compound->MET Inhibition Tepotinib Tepotinib Tepotinib->MET Inhibition

Caption: Simplified MET signaling pathway and points of inhibition. (Within 100 characters)

In Vitro Efficacy: Potency and Selectivity

The initial evaluation of kinase inhibitors often begins with biochemical and cellular assays to determine their potency (typically measured by IC50 values) and selectivity. Preclinical data demonstrates that both this compound and Tepotinib are sub-nanomolar to low-nanomolar inhibitors of MET.

This compound has shown exceptional potency with a biochemical IC50 of 0.42 nM against MET kinase activity.[4] It is also reported to be highly selective, with over 2,400-fold selectivity for MET against a panel of 312 other kinases.[4][6] Tepotinib is also a potent inhibitor, with reported biochemical IC50 values of 1.7 and 1.8 nM.[7][8] In cellular assays, Tepotinib effectively inhibits HGF-stimulated MET phosphorylation with an IC50 of 5.4 nM and suppresses the viability of MET-amplified gastric cancer cell lines.[7][9]

InhibitorAssay TypeTarget/Cell LineIC50 Value (nM)Reference
This compound Biochemical Kinase Assayc-Met0.42[4]
Tepotinib Biochemical Kinase AssayMET1.7 - 1.8[7][8][10]
Tepotinib Cellular Phosphorylation AssayA549 Cells (HGF-stimulated)5.4[7]
Tepotinib Cell Viability AssayMKN45 (MET-amplified)7[9]
Tepotinib Cell Viability AssaySNU620 (MET-amplified)9[9]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of both agents has been validated in vivo using various xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) that harbor MET alterations.

This compound has demonstrated robust, dose-dependent anti-tumor activity in multiple CDX models.[5][6] For instance, in a gastric carcinoma model using MKN-45 cells, oral administration of this compound led to significant tumor growth inhibition (TGI).[5][6] It also shows strong efficacy in PDX models of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) with MET amplification.[11]

Tepotinib has also shown marked, dose-dependent anti-tumor activity across a range of MET-dependent tumor models.[7][12][13] It has induced tumor regression in models with MET amplification (Hs746T) and MET fusions.[7] Notably, Tepotinib has demonstrated the ability to penetrate the blood-brain barrier, leading to pronounced tumor regression in orthotopic (intracranial) models of NSCLC brain metastases.[7][10][14]

InhibitorModel TypeCancer TypeModel NameDose (oral, daily)Efficacy OutcomeReference
This compound CDXGastricMKN-4510 mg/kg99.3% TGI[5][6]
This compound CDXGastricMKN-455 mg/kg88.6% TGI[5][6]
This compound CDXGastricSNU-5High DoseTumor Regression[5][6]
This compound CDXLungEBC-1N/ASignificant TGI
Tepotinib CDXGastricMKN4510 mg/kgSignificant TGI[9]
Tepotinib CDXGastricHs746T6 mg/kgTumor Regression[7]
Tepotinib PDXNSCLC Brain MetsLU540630 mg/kg-88% Tumor Volume Change[14]
Tepotinib Orthotopic PDXNSCLC Brain MetsLU5349125 mg/kg-84% Tumor Volume Change[10][14]

Experimental Protocols

Detailed and reproducible methodologies are paramount for comparing preclinical results. Below are summaries of the key experimental protocols employed in the evaluation of this compound and Tepotinib.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

  • Methodology: The kinase activity of recombinant human c-Met protein is assessed using either an ELISA-based or radiometric assay format (e.g., as performed by Eurofins).[6] The inhibitor is serially diluted and incubated with the kinase and its specific substrate in the presence of ATP. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition at each concentration. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic curve.[6]

Cell Viability / Proliferation Assay
  • Objective: To measure the effect of the inhibitor on the viability and growth of cancer cell lines.

  • Methodology: Tumor cells (e.g., MET-amplified MKN-45) are seeded in 96-well plates and allowed to adhere.[9] The cells are then treated with a range of inhibitor concentrations for a specified period (e.g., 48-72 hours).[9] Cell viability is assessed using colorimetric assays such as MTS, MTT, or Sulforhodamine B (SRB).[6][9] The absorbance is read, and the results are used to calculate IC50 values, representing the concentration at which cell growth is inhibited by 50%.[6]

Xenograft_Workflow A Tumor cells (e.g., 5x10^6) or PDX fragments implanted subcutaneously into immunodeficient mice B Tumors allowed to grow to a specific volume (e.g., 100-150 mm³) A->B C Mice are randomized into vehicle control and treatment groups B->C D Daily oral administration of This compound/Tepotinib or Vehicle C->D E Tumor volume measured twice weekly (Volume = (length x width²)/2) D->E F Study endpoint: Tumors harvested for pharmacodynamic analysis (e.g., IHC) E->F

Caption: General experimental workflow for a xenograft efficacy study. (Within 100 characters)
In Vivo Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Animal Model: Female nude mice (4-6 weeks old) are typically used.[6]

  • Tumor Implantation: For CDX models, a suspension of tumor cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[6] For PDX models, small fragments of patient tumor tissue are implanted.[6]

  • Treatment: Once tumors reach a specified volume (e.g., 100-150 mm³), mice are randomized into control (vehicle) and treatment groups.[6] The drug is administered orally once daily at specified doses.[6][9]

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers.[6] Animal body weight is monitored as an indicator of toxicity. At the end of the study, Tumor Growth Inhibition (TGI) is calculated by comparing the change in tumor volume in treated groups to the control group.[6] Tumors may also be harvested for pharmacodynamic analysis (e.g., measuring target phosphorylation).[5]

References

A Head-to-Head In Vitro Comparison of Glumetinib and Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two prominent tyrosine kinase inhibitors, Glumetinib (also known as SCC244) and Crizotinib. The information presented herein is supported by experimental data to assist researchers in evaluating their respective mechanisms, potency, and selectivity.

Introduction to the Inhibitors

This compound (SCC244) is a next-generation, orally bioavailable, and highly selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2] Its mechanism centers on potent and specific inhibition of c-Met, a key driver in various oncogenic processes, including tumor growth, metastasis, and angiogenesis.[3][4]

Crizotinib is a first-in-class, multi-targeted tyrosine kinase inhibitor. It is an ATP-competitive small molecule that inhibits Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met.[5][6][7] Its approval for the treatment of ALK-positive non-small-cell lung cancer (NSCLC) marked a significant milestone in targeted therapy.[8][9]

Mechanism of Action and Kinase Inhibition Profile

This compound is distinguished by its exceptional selectivity for c-Met. It binds to the kinase domain, blocking autophosphorylation and subsequent activation of downstream signaling pathways.[3] In vitro assays demonstrated that this compound has a subnanomolar inhibitory concentration (IC50) against c-Met kinase activity and is over 2,400-fold more selective for c-Met than for a panel of 312 other kinases.[1][2][4]

Crizotinib, while also inhibiting c-Met, acts on a broader spectrum of kinases, most notably ALK and ROS1.[6][10] This multi-targeted nature allows it to be effective against tumors driven by various oncogenic fusions.[8] However, its potency against c-Met is considerably lower than that of this compound.[4]

Table 1: Comparative Kinase Inhibition
CompoundTarget KinaseIC50 (Cell-free assay)Selectivity
This compound (SCC244) c-Met 0.42 nM [1][2][4]>2,400-fold vs. 312 other kinases [1][4]
Crizotinib c-MetNot specified in direct comparisons, but potency is "much higher" for this compound[4]Multi-targeted inhibitor of ALK, ROS1, c-Met[5][6]
ALK5-25 nM[11]

Effects on Downstream Signaling Pathways

Both inhibitors function by preventing the activation of critical downstream signaling cascades essential for cell proliferation and survival.

This compound effectively suppresses c-Met phosphorylation, which in turn blocks the activation of the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][3] This targeted inhibition halts the oncogenic signals driven by aberrant c-Met activation.[3]

Crizotinib demonstrates a concentration-dependent inhibition of both ALK and c-Met phosphorylation.[5][6] This leads to the downregulation of their respective downstream effectors, such as STAT3, AKT, and ERK, ultimately arresting the cell cycle and promoting apoptosis.[6][12]

Signaling_Pathways cluster_cMet c-Met Pathway cluster_ALK ALK Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival EML4_ALK EML4-ALK Fusion Protein EML4_ALK->PI3K EML4_ALK->RAS JAK JAK EML4_ALK->JAK STAT3_path STAT3 JAK->STAT3_path Proliferation_Survival_ALK Cell Proliferation & Survival STAT3_path->Proliferation_Survival_ALK This compound This compound This compound->cMet Inhibits Crizotinib Crizotinib Crizotinib->cMet Inhibits Crizotinib->EML4_ALK Inhibits Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement Seed 1. Seed cells in 96-well plate Adhere 2. Allow cells to adhere overnight Seed->Adhere Treat 3. Add serial dilutions of inhibitor Adhere->Treat Incubate 4. Incubate for 48-72 hours Treat->Incubate AddReagent 5. Add CCK-8/MTT reagent Incubate->AddReagent Incubate2 6. Incubate for 1-4 hours AddReagent->Incubate2 Read 7. Measure absorbance on plate reader Incubate2->Read

References

Glumetinib's Superior Selectivity: A Comparative Analysis Against Other c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – In the competitive landscape of targeted cancer therapies, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. This guide provides an in-depth comparison of Glumetinib (SCC244), a potent and highly selective c-Met inhibitor, against other notable c-Met inhibitors: Capmatinib, Tepotinib, and the multi-kinase inhibitor Crizotinib. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the selectivity profiles of these therapeutic agents.

The c-Met receptor tyrosine kinase is a key driver in various cancers, making it a prime target for inhibitor development.[1][2] Dysregulation of the c-Met signaling pathway can lead to tumor growth, metastasis, and angiogenesis.[3][4] While several inhibitors have been developed to target this pathway, their selectivity varies significantly, impacting their clinical utility.

Comparative Selectivity Profile

This compound has demonstrated a remarkably high degree of selectivity for the c-Met kinase. In preclinical studies, this compound exhibited a half-maximal inhibitory concentration (IC50) of 0.42 nM against c-Met.[5][6] More impressively, when screened against a panel of 312 other kinases, it showed over 2,400-fold greater selectivity for c-Met.[5] This high selectivity minimizes off-target effects, potentially leading to a better safety profile in clinical applications.

In comparison, other c-Met inhibitors also exhibit potent activity but with different selectivity profiles. Capmatinib has an IC50 of 0.13 nM for c-Met and has been shown to be over 1000-fold more selective for c-Met against a panel of 442 kinases.[7] Tepotinib demonstrates an IC50 of 1.7 nM for c-Met and has been noted for its high selectivity in screens of over 400 kinases.[8] Crizotinib, a multi-kinase inhibitor, is also active against c-Met but additionally targets ALK and ROS1, which can lead to a broader range of off-target effects.[9][10]

The following table summarizes the available quantitative data on the selectivity of these c-Met inhibitors.

InhibitorTargetIC50 (nM)Kinase Panel Size for SelectivitySelectivity Fold
This compound c-Met0.42[5][6]312[5]>2400[5]
Capmatinib c-Met0.13[7]442>1000
Tepotinib c-Met1.7[8]>400High
Crizotinib c-Met, ALK, ROS1Not specified for c-Met aloneNot specifiedMulti-kinase

Visualizing the c-Met Signaling Pathway

To provide a clearer understanding of the therapeutic target, the following diagram illustrates the c-Met signaling pathway.

c_Met_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 PLCg PLCγ cMet->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation STAT3->Proliferation Migration Cell Migration STAT3->Migration DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Migration Invasion Invasion PKC->Invasion This compound This compound This compound->cMet Inhibits

Caption: The c-Met signaling pathway and its downstream effects, with the point of inhibition by this compound.

Experimental Protocols for Kinase Selectivity Assays

The determination of a kinase inhibitor's selectivity is paramount. Below are detailed methodologies for two common types of assays used to generate the comparative data presented.

Radiometric Kinase Assay (Gold Standard)

This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Recombinant human c-Met kinase

  • Kinase-specific peptide substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.1 mg/mL BSA)

  • This compound and other c-Met inhibitors

  • Phosphocellulose filter paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the recombinant c-Met kinase.

  • Add varying concentrations of the inhibitor (e.g., this compound) or vehicle (DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for c-Met.

  • Incubate the reaction at 30°C for a specific period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ELISA-Based Kinase Assay

This non-radioactive method measures kinase activity by detecting the phosphorylation of a substrate using a specific antibody.

Materials:

  • Recombinant human c-Met kinase

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound and other c-Met inhibitors

  • Streptavidin-coated microplates

  • Phospho-specific primary antibody (detects the phosphorylated substrate)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the wells of a streptavidin-coated microplate with the biotinylated peptide substrate.

  • In separate tubes, prepare the kinase reaction by mixing the recombinant c-Met kinase, assay buffer, and varying concentrations of the inhibitor or vehicle.

  • Add ATP to the kinase reaction mixture to initiate the reaction.

  • Transfer the kinase reaction mixture to the substrate-coated wells and incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Wash the wells to remove the kinase, inhibitor, and ATP.

  • Add the phospho-specific primary antibody to each well and incubate to allow binding to the phosphorylated substrate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • After another wash step, add the TMB substrate and incubate until a color change is observed.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing kinase inhibitor selectivity.

Kinase_Inhibitor_Selectivity_Workflow start Start: Compound Synthesis primary_screen Primary Screening (Single High Concentration) start->primary_screen ic50_determination IC50 Determination (Dose-Response Curve) primary_screen->ic50_determination Active Compounds kinome_profiling Broad Kinome Profiling (Selectivity Panel) ic50_determination->kinome_profiling Potent Compounds data_analysis Data Analysis and Selectivity Assessment kinome_profiling->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection cMet_assay c-Met Kinase Assay cMet_assay->primary_screen cMet_assay->ic50_determination off_target_assays Off-Target Kinase Assays off_target_assays->kinome_profiling

Caption: A generalized workflow for identifying and characterizing selective kinase inhibitors.

Conclusion

The preclinical data strongly suggest that this compound is a highly selective c-Met inhibitor. Its superior selectivity profile, as demonstrated in extensive kinase screening, indicates a potentially wider therapeutic window and a more favorable safety profile compared to less selective c-Met inhibitors and multi-kinase inhibitors. The methodologies outlined in this guide provide a framework for the rigorous evaluation of kinase inhibitor selectivity, which is essential for the development of next-generation targeted therapies. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound's high selectivity in patients with c-Met-driven malignancies.

References

Combination Therapy of Glumetinib with EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. One of the key mechanisms driving this resistance is the amplification of the MET proto-oncogene, which leads to the activation of the c-Met receptor tyrosine kinase and bypass signaling. This guide provides a comprehensive comparison of combination therapy involving Glumetinib, a highly selective c-Met inhibitor, with EGFR inhibitors, supported by preclinical and clinical data.

Mechanism of Action: Overcoming Resistance Through Dual Pathway Inhibition

This compound is an oral, potent, and highly selective inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The primary mechanism of action for this compound involves binding to the ATP-binding site within the kinase domain of c-Met, which inhibits its autophosphorylation and subsequent activation.[1] This blockade prevents the activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, motility, and invasion.[1]

In the context of EGFR-mutant NSCLC, amplification of the MET gene is a frequent mechanism of acquired resistance to EGFR TKIs.[4][5][6] Overactivated c-Met can bypass the EGFR blockade by activating the same downstream signaling pathways, thus rendering the EGFR inhibitor ineffective.[7][8] The combination of this compound with an EGFR inhibitor is designed to simultaneously block both the primary oncogenic driver (EGFR) and the resistance pathway (c-Met), leading to a more potent and durable anti-tumor response.[4][9]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response cluster_3 Therapeutic Intervention EGFR EGFR RAS RAS/RAF/MEK EGFR->RAS PI3K PI3K/AKT EGFR->PI3K cMET c-Met cMET->EGFR Crosstalk/ Bypass cMET->RAS cMET->PI3K HGF HGF HGF->cMET EGF EGF EGF->EGFR ERK ERK RAS->ERK Proliferation Proliferation Survival Invasion ERK->Proliferation mTOR mTOR PI3K->mTOR mTOR->Proliferation EGFRi EGFR Inhibitor EGFRi->EGFR Inhibits This compound This compound (c-Met Inhibitor) This compound->cMET Inhibits

Figure 1: EGFR and c-Met signaling pathways and points of inhibition.

Preclinical Evidence for Combination Therapy

Preclinical studies have consistently demonstrated the synergistic effects of combining c-Met and EGFR inhibitors in cancer models with co-activated pathways. While specific preclinical data on this compound combined with an EGFR TKI is emerging, studies on other selective c-Met inhibitors provide a strong rationale. These studies show that dual inhibition leads to enhanced suppression of downstream signaling (p-AKT, p-ERK), induction of apoptosis, and potent inhibition of tumor growth in both in vitro and in vivo models of EGFR TKI resistance.[9][10]

Table 1: Summary of Preclinical Studies on c-Met and EGFR Inhibitor Combination

Cancer Model Inhibitors Used Key Findings Reference
EGFR-mutant NSCLC (HCC827ER, Met amplification) WZ4002 (mutant-selective EGFR-TKI) + E7050 (Met-TKI) Combination sensitized resistant cells to WZ4002, inhibited EGFR and Met phosphorylation, and potently inhibited tumor growth in mice. [9]
EGFR-mutant NSCLC (H1975, T790M mutation) with HGF-induced resistance WZ4002 (mutant-selective EGFR-TKI) + E7050 (Met-TKI) E7050 restored sensitivity to WZ4002 in the presence of HGF. The combination inhibited downstream signaling and tumor growth. [9]
NSCLC Cell Lines (A549, H1838, etc.) Gefitinib (EGFR-TKI) + SU11274 (c-Met-TKI) Synergistic inhibition of cell proliferation was observed. Dual blockade was required to completely inhibit MAPK and Akt signaling. [8]

| Melanoma Cell Lines (A375, Hs294T, WM9) | Gefitinib/Lapatinib (EGFR-TKIs) + Foretinib (MET-TKI) | Combination therapy had a synergistic cytotoxic effect, diminished cell migration and invasion, and decreased proteolytic activity. |[11] |

This protocol is based on methodologies commonly used to evaluate the efficacy of combination therapies in preclinical settings.[9]

  • Cell Line and Culture: EGFR-mutant NSCLC cells with acquired resistance via MET amplification (e.g., HCC827ER) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use guidelines.

  • Tumor Implantation: 5 x 10⁶ cells are suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 150-200 mm³), mice are randomized into four groups: (1) Vehicle control (p.o., daily), (2) EGFR inhibitor (e.g., Osimertinib, p.o., daily), (3) this compound (p.o., daily), and (4) Combination of EGFR inhibitor and this compound.[3]

  • Efficacy Assessment: Tumor volume is measured twice weekly with calipers (Volume = 0.5 x Length x Width²). Body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised and processed for Western blot analysis to assess the phosphorylation status of EGFR, c-Met, AKT, and ERK.

G start Start: EGFR-TKI Resistant NSCLC Cells culture Cell Culture & Expansion start->culture implant Subcutaneous Implantation in Nude Mice culture->implant tumor Tumor Growth to 150-200 mm³ implant->tumor randomize Randomize into Treatment Groups tumor->randomize group1 Group 1: Vehicle randomize->group1 group2 Group 2: EGFR Inhibitor randomize->group2 group3 Group 3: This compound randomize->group3 group4 Group 4: Combination randomize->group4 measure Monitor Tumor Volume & Body Weight (2-3 weeks) group1->measure group2->measure group3->measure group4->measure end End of Study: Tumor Excision measure->end analysis Pharmacodynamic Analysis (Western Blot) end->analysis

Figure 2: Workflow for a preclinical in vivo efficacy study.

Clinical Evidence and Ongoing Trials

The combination of c-Met and EGFR inhibitors has shown promise in clinical trials for patients with EGFR-mutant NSCLC who have developed resistance due to MET amplification.[6][12] A Phase III clinical study is currently underway to formally evaluate the efficacy and safety of this compound combined with the third-generation EGFR inhibitor, osimertinib.[13]

G PatientPool Patient Population: NSCLC with MET amplification/overexpression after resistance to EGFR-TKIs (N≈350) Randomization 1:1 Randomization PatientPool->Randomization ArmA Investigational Arm Randomization->ArmA ArmB Control Arm Randomization->ArmB TreatmentA This compound (300 mg QD) + Osimertinib (80 mg QD) ArmA->TreatmentA TreatmentB Platinum-based Doublet Chemotherapy (Pemetrexed + Carboplatin/Cisplatin) ArmB->TreatmentB Endpoint Primary Endpoint: Progression-Free Survival (PFS) Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), Safety TreatmentA->Endpoint TreatmentB->Endpoint

Figure 3: Design of the NCT06829459 Phase III clinical trial.

Table 2: Selected Clinical Trials of c-Met and EGFR Inhibitor Combinations in NSCLC

Trial ID / Name Phase Interventions Patient Population Key Outcomes Reference
NCT06829459 III This compound + Osimertinib vs. Platinum-based chemotherapy EGFR-mutant NSCLC with MET amplification/overexpression after EGFR-TKI resistance Efficacy (PFS, OS, ORR) and safety. (Currently enrolling) [13]
INSIGHT (Tepotinib) II Tepotinib + Gefitinib EGFR-mutant NSCLC with acquired resistance to 1st/2nd-gen EGFR-TKI due to MET amplification ORR: 43.9%, Median PFS: 5.4 months. Pneumonitis was a key adverse event. [6]
GEOMETRY mono-1 (Capmatinib) II Capmatinib monotherapy METex14 mutated advanced NSCLC ORR in previously treated patients: 41%. (Note: Monotherapy, but relevant for MET inhibition) [14]

| Meta-analysis | N/A | Various MET-TKIs + EGFR-TKIs | NSCLC with acquired MET-driven resistance to prior EGFR-TKI therapy (562 patients from 6 studies) | Pooled ORR: 49.2%, Pooled DCR: 78.6%, Median PFS: 5.62 months. |[12] |

Comparative Landscape of c-Met Inhibitors

This compound is distinguished by its high selectivity for c-Met. This high selectivity may translate to a more favorable safety profile by minimizing off-target toxicities. A comparison with other c-Met inhibitors that have been investigated in combination with EGFR TKIs is provided below.

Table 3: Comparison of Select c-Met Inhibitors

Inhibitor Type c-Met IC₅₀ Selectivity Key Combination Trial(s) with EGFR-TKI
This compound (SCC244) Type I, ATP-competitive 0.42 nM Highly selective (>2400-fold over 312 other kinases) NCT06829459 (with Osimertinib)
Tepotinib Type Ib, ATP-competitive ~1-4 nM Selective MET inhibitor INSIGHT (with Gefitinib)
Capmatinib (INC280) Type Ib, ATP-competitive 0.13 nM Selective MET inhibitor GEOMETRY duo-1 (with Erlotinib)
Savolitinib Type Ib, ATP-competitive ~5 nM Selective MET inhibitor TATTON, SAVANNAH (with Osimertinib)
Cabozantinib Type II, Multi-kinase ~4 nM Inhibits MET, VEGFR, AXL, RET, ROS1, KIT, FLT3 Phase II trial (with Erlotinib)

| Tivantinib (ARQ 197) | Non-ATP-competitive | ~350 nM | Selective, but mechanism debated | MARQUEE (with Erlotinib) |

IC₅₀ values can vary based on assay conditions.

Conclusion

The combination of this compound with EGFR inhibitors represents a highly rational and promising strategy to overcome acquired resistance in EGFR-mutant cancers, particularly NSCLC. This compound's high selectivity for c-Met may offer a therapeutic advantage in terms of both efficacy and safety.[2][3] Preclinical data strongly support the synergistic potential of dual EGFR/c-Met pathway blockade. The ongoing Phase III clinical trial (NCT06829459) will be pivotal in defining the clinical benefit of the this compound-Osimertinib combination and its role in the evolving landscape of targeted cancer therapy.[13] The results from this and other similar trials are eagerly awaited by the research and clinical communities.

References

Synergistic Potential of Glumetinib with Chemotherapy in Hepatocellular Carcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular Carcinoma (HCC) remains a challenging malignancy with limited therapeutic options and poor prognosis. While targeted therapies have shown promise, overcoming intrinsic and acquired resistance is a major hurdle. Glumetinib (also known as SCC244) is a potent and highly selective small molecule inhibitor of the MET receptor tyrosine kinase.[1][2] The MET signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and invasion in HCC.[3][4] This guide explores the synergistic potential of combining this compound with conventional chemotherapy agents for the treatment of HCC, providing a comparative analysis based on available preclinical data for selective c-MET inhibitors and detailed experimental protocols to facilitate further research.

While direct preclinical or clinical data on the combination of this compound with chemotherapy in HCC is not yet available in published literature, the scientific rationale for such a combination is strong. Chemotherapy induces DNA damage and cellular stress, which can sometimes activate survival pathways, including the MET signaling cascade, as a mechanism of resistance. By co-administering this compound, it is hypothesized that this resistance mechanism can be overcome, leading to a synergistic anti-tumor effect.

This guide will present data from studies on other selective c-MET inhibitors combined with chemotherapy in HCC as a surrogate to illustrate the potential of this therapeutic strategy.

Mechanism of Action: this compound and the c-MET Pathway

This compound is an orally bioavailable, potent, and highly selective inhibitor of c-MET kinase.[5] The c-MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates downstream signaling pathways, primarily the PI3K/AKT and RAS/MAPK pathways. These pathways are critical for cell cycle progression, proliferation, and survival. In many HCC tumors, the c-MET pathway is dysregulated, contributing to tumor growth and metastasis. This compound effectively blocks this signaling, leading to cell cycle arrest and apoptosis in MET-dependent cancer cells.[1][4]

Glumetinib_Mechanism_of_Action cluster_cell HCC Cell cluster_pathways Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET Activates PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK This compound This compound This compound->cMET Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Cell_Viability_Workflow A Seed HCC Cells (96-well plate) B Treat with this compound, Chemotherapy, or Combination A->B C Incubate (48-72h) B->C D Add MTS/MTT Reagent C->D E Measure Absorbance D->E F Calculate IC50 & CI E->F Apoptosis_Assay_Workflow A Treat HCC Cells (6-well plate) B Harvest Cells A->B C Stain with Annexin V/PI B->C D Flow Cytometry Analysis C->D E Quantify Apoptotic Cells D->E In_Vivo_Study_Workflow A Implant HCC Cells in Mice B Tumor Growth to Palpable Size A->B C Randomize into Treatment Groups B->C D Drug Administration & Monitoring C->D E Tumor Excision & Analysis D->E F Compare Tumor Growth E->F

References

A Comparative Guide to Cross-Resistance Between Glumetinib and Other MET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted therapies is a significant challenge in oncology. For cancers driven by aberrant Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase signaling, a key question is whether resistance to one MET inhibitor confers resistance to others—a phenomenon known as cross-resistance. This guide provides a comparative overview of cross-resistance profiles, with a focus on the highly selective MET inhibitor Glumetinib (SCC244) in relation to other MET inhibitors such as crizotinib, capmatinib, and cabozantinib. The information is supported by available preclinical data and detailed experimental methodologies.

Introduction to this compound

This compound (also known as SCC244) is an oral, potent, and highly selective small molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Preclinical studies have demonstrated its subnanomolar potency against c-MET kinase activity and high selectivity, with a greater than 2,400-fold selectivity for c-MET over a panel of 312 other kinases.[1] this compound has shown robust anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma driven by MET aberrations.[1] The GLORY clinical trial has confirmed its efficacy and safety in NSCLC patients with MET exon 14 skipping mutations.[3]

Mechanisms of Resistance to MET Inhibitors

Resistance to MET inhibitors can be broadly categorized into two main types:

  • On-Target Resistance: This involves genetic alterations in the MET gene itself, preventing the inhibitor from binding effectively. Common secondary mutations occur in the MET kinase domain, such as at positions D1228 and Y1230, which are known to confer resistance to Type I MET inhibitors (e.g., crizotinib, capmatinib).

  • Off-Target Resistance (Bypass Signaling): The cancer cells activate alternative signaling pathways to circumvent the MET blockade and maintain their growth and survival. A common mechanism is the activation of other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).

Cross-Resistance Profiles of MET Inhibitors

Direct preclinical studies detailing the cross-resistance of this compound with other MET inhibitors in resistant cell lines are not extensively published. However, by examining the known resistance mechanisms of other inhibitors and the characteristics of this compound, we can infer potential cross-resistance scenarios.

Data on MET Inhibitor Sensitivity and Resistance

The following tables summarize the available data on the inhibitory activity of various MET inhibitors in both sensitive and resistant cancer cell lines.

Table 1: Inhibitory Activity (IC50) of MET Inhibitors in Sensitive MET-Dependent Cancer Cell Lines

Cell LineCancer TypeMET AlterationThis compound (SCC244) IC50 (nM)Crizotinib IC50 (nM)Capmatinib IC50 (nM)
EBC-1NSCLCAmplification2.6 ± 0.5~10-500.3 - 0.7
MKN-45Gastric CancerAmplification1.1 ± 0.2< 200Not Available
SNU-5Gastric CancerAmplification1.9 ± 0.4< 200Not Available
H3122NSCLCEML4-ALK Fusion*Not Available~20-50Not Available

Note: H3122 is primarily ALK-driven but has been used in studies of resistance to crizotinib, which also inhibits ALK.

Table 2: Inhibitory Activity (IC50) in MET Inhibitor-Resistant Cancer Cell Lines

Cell LineParental LineResistance toResistance MechanismThis compound (SCC244) IC50Crizotinib IC50Capmatinib IC50
EBC-CR1, -CR2, -CR3EBC-1CapmatinibEGFR pathway activation, MET copy number lossData Not Available> 10,000 nM (Cross-resistant)> 10,000 nM
H3122-CRH3122CrizotinibEML4-ALK amplification and L1196M mutationData Not Available> 1,000 nMData Not Available

Data compiled from multiple sources.[4][5] The lack of data for this compound in these resistant cell lines is a key gap in the current literature.

Signaling Pathways and Resistance Mechanisms

The MET signaling cascade and the points of inhibition and resistance are crucial for understanding cross-resistance.

MET Signaling Pathway

Activation of the MET receptor by its ligand, Hepatocyte Growth Factor (HGF), leads to the stimulation of downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which drive cell proliferation, survival, and motility.[6]

MET_Signaling HGF HGF MET MET Receptor HGF->MET Binds RAS RAS MET->RAS PI3K PI3K MET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound & Other MET Inhibitors This compound->MET Inhibits

Figure 1. Simplified MET signaling pathway and the point of inhibition by MET inhibitors.

Bypass Signaling as a Resistance Mechanism

In cases of acquired resistance to MET inhibitors like capmatinib, cancer cells can activate alternative pathways, such as the EGFR pathway, to maintain downstream signaling to ERK and AKT, thus bypassing the MET blockade.

Bypass_Signaling MET MET Receptor RAS RAS MET->RAS EGFR EGFR EGFR->RAS Bypass Activation ERK_AKT ERK / AKT Signaling RAS->ERK_AKT Proliferation Cell Proliferation & Survival ERK_AKT->Proliferation Capmatinib Capmatinib Capmatinib->MET Inhibited

Figure 2. EGFR bypass signaling as a mechanism of resistance to MET inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MET inhibitors.

Cell Viability Assay (MTT/SRB Assay)

This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with a serial dilution of the MET inhibitor (e.g., this compound) for 72 hours.

  • Staining:

    • For MTT Assay: After 72 hours, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[7][8]

    • For SRB Assay: Cells are first fixed with trichloroacetic acid. The fixed cells are then stained with Sulforhodamine B (SRB) solution. The protein-bound dye is then solubilized with a Tris base solution.[9]

  • Absorbance Measurement: The absorbance is read on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Add serial dilutions of MET inhibitor incubate1->treat incubate2 Incubate 72 hours treat->incubate2 stain Add MTT or fix and add SRB incubate2->stain incubate3 Incubate 4h (MTT) or perform staining (SRB) stain->incubate3 solubilize Solubilize crystals incubate3->solubilize read Read absorbance on plate reader solubilize->read analyze Calculate IC50 values read->analyze end End analyze->end

Figure 3. General workflow for cell viability assays (MTT/SRB).

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the MET signaling pathway.

  • Cell Lysis: Cells are treated with the MET inhibitor for a specified time (e.g., 2 hours), then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against p-MET, total MET, p-AKT, total AKT, p-ERK, and total ERK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

Generation of Resistant Cell Lines

Acquired resistance models are crucial for studying cross-resistance.

  • Dose Escalation: Parental sensitive cells (e.g., EBC-1) are cultured in the presence of a low concentration of a MET inhibitor (e.g., capmatinib).[4]

  • Stepwise Increase: The concentration of the inhibitor is gradually increased over several months as the cells adapt and become resistant.[11]

  • Clonal Selection: Single-cell clones can be isolated from the resistant population to ensure a homogenous cell line for further experiments.

  • Maintenance: The established resistant cell line is continuously cultured in the presence of the MET inhibitor to maintain the resistant phenotype.[4]

Conclusion and Future Directions

This compound is a highly potent and selective MET inhibitor with proven clinical activity. While direct comparative data on its efficacy against cell lines resistant to other MET inhibitors is currently lacking in published literature, understanding the underlying mechanisms of resistance provides a framework for predicting its activity.

  • Against On-Target Resistance: The effectiveness of this compound against secondary MET mutations that confer resistance to other Type I inhibitors would depend on its specific binding mode to the MET kinase domain. Further studies are needed to evaluate its activity against common resistance mutations like D1228V and Y1230H.

  • Against Off-Target Resistance: In cases where resistance is driven by the activation of bypass pathways such as EGFR signaling (as seen in capmatinib-resistant EBC-CR cells), it is likely that this compound, as a monotherapy, would also have limited efficacy. In such scenarios, combination therapies targeting both MET and the activated bypass pathway would be a more rational approach.

To definitively establish the cross-resistance profile of this compound, future preclinical studies should focus on:

  • Evaluating the IC50 of this compound in a panel of cell lines with well-characterized acquired resistance to other MET inhibitors (e.g., crizotinib, capmatinib, savolitinib).

  • Testing the efficacy of this compound in cells engineered to express specific MET kinase domain resistance mutations.

  • Investigating combination strategies involving this compound and inhibitors of key bypass signaling pathways.

This guide will be updated as new experimental data becomes available.

References

Decoding Response: A Comparative Guide to Predictive Biomarkers for Glumetinib and Other MET Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – In the rapidly evolving landscape of precision oncology, the selection of patients most likely to benefit from targeted therapies is paramount. This guide provides a comprehensive comparison of predictive biomarkers for response to the novel MET tyrosine kinase inhibitor (TKI) Glumetinib (SCC244) versus other commercially available MET TKIs, including Capmatinib, Tepotinib, and Crizotinib. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current clinical data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

The development of TKIs targeting the MET proto-oncogene has marked a significant advancement in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). The clinical efficacy of these inhibitors is closely linked to the presence of specific genetic alterations that lead to aberrant MET signaling. Identifying these predictive biomarkers is crucial for optimizing patient outcomes and advancing the development of next-generation MET inhibitors.

Comparative Efficacy of MET TKIs Based on Predictive Biomarkers

The clinical response to MET TKIs is largely dictated by the underlying molecular drivers of the malignancy. The most well-established predictive biomarkers for this class of drugs are MET exon 14 (METex14) skipping mutations and MET gene amplification. The following table summarizes the objective response rates (ORR) of this compound and other MET TKIs in patient populations selected by these biomarkers, based on data from various clinical trials. It is important to note that these trials were not head-to-head comparisons, and thus, direct cross-trial comparisons should be interpreted with caution due to potential differences in study design and patient populations.

Tyrosine Kinase InhibitorBiomarkerObjective Response Rate (ORR)Clinical Trial (Reference)
This compound (SCC244) METex14 Skipping60.9% (overall) 66.7% (treatment-naïve) 51.9% (previously treated)GLORY Study[1]
Capmatinib METex14 Skipping68% (treatment-naïve) 41% (previously treated)GEOMETRY mono-1[2][3]
MET Amplification (GCN ≥10)40% (treatment-naïve) 29% (previously treated)GEOMETRY mono-1[3]
Tepotinib METex14 Skipping46%VISION[4]
MET Amplification66.7% (in combination with Gefitinib)Phase II Study[5]
Crizotinib METex14 Alteration32%PROFILE 1001[6][7]
MET Deregulation (Amplification or Exon 14 Mutation)27%METROS[8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and the process of biomarker identification, the following diagrams illustrate the c-MET signaling pathway and a typical experimental workflow for biomarker analysis.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binding & Dimerization RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT STAT cMET->STAT RAF RAF RAS->RAF AKT AKT PI3K->AKT JAK JAK STAT->JAK MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Invasion Invasion JAK->Invasion ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: The HGF/c-MET signaling pathway, a key driver in cancer cell proliferation, survival, and invasion.

Biomarker_Workflow cluster_patient Patient Sample Acquisition cluster_lab Laboratory Analysis cluster_analysis Data Analysis & Reporting cluster_decision Clinical Decision Making TumorBiopsy Tumor Tissue Biopsy DNA_RNA_Extraction DNA/RNA Extraction TumorBiopsy->DNA_RNA_Extraction IHC Immunohistochemistry (IHC) (c-MET Overexpression) TumorBiopsy->IHC LiquidBiopsy Liquid Biopsy (ctDNA) LiquidBiopsy->DNA_RNA_Extraction NGS Next-Generation Sequencing (NGS) (METex14, Amplification) DNA_RNA_Extraction->NGS FISH Fluorescence In Situ Hybridization (FISH) (MET Amplification) DNA_RNA_Extraction->FISH DataAnalysis Bioinformatics Analysis NGS->DataAnalysis FISH->DataAnalysis IHC->DataAnalysis Report Clinical Report Generation DataAnalysis->Report Treatment Targeted Therapy Selection (e.g., this compound) Report->Treatment

Caption: A typical experimental workflow for identifying predictive biomarkers for MET TKI therapy.

Experimental Protocols

Accurate and reproducible biomarker detection is fundamental to the success of targeted therapies. Below are detailed methodologies for the key experiments cited in the context of identifying patients for MET TKI treatment.

Detection of MET Exon 14 Skipping Mutations by Next-Generation Sequencing (NGS)
  • Principle: NGS allows for the simultaneous sequencing of millions of DNA fragments, enabling the detection of various genetic alterations, including single nucleotide variants, insertions, deletions, and splice site mutations that lead to exon skipping.

  • Protocol Outline:

    • Sample Preparation: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from plasma.

    • Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends of the fragments. This is followed by PCR amplification to create a library of DNA fragments for sequencing.

    • Target Enrichment (for targeted panels): Probes specific to the MET gene, including the regions flanking exon 14, are used to capture and enrich for the target DNA sequences.

    • Sequencing: The enriched library is loaded onto an NGS platform (e.g., Illumina NovaSeq, Ion Torrent Genexus), and sequencing is performed to generate raw sequence data.

    • Bioinformatic Analysis: The raw sequencing reads are aligned to a human reference genome. Specialized algorithms are then used to identify splice site mutations or deletions that result in the skipping of exon 14. The variant allele frequency (VAF) is calculated to determine the proportion of tumor DNA carrying the mutation.

Detection of MET Gene Amplification by Fluorescence In Situ Hybridization (FISH)
  • Principle: FISH uses fluorescently labeled DNA probes to visualize specific gene regions within the chromosome. The ratio of the MET gene signal to a control probe on the same chromosome (CEP7) is used to determine gene amplification.

  • Protocol Outline:

    • Sample Preparation: FFPE tumor tissue sections (4-5 µm thick) are mounted on glass slides.

    • Pre-treatment: The slides are deparaffinized, rehydrated, and treated with a protease to permeabilize the cells and allow probe entry.

    • Probe Hybridization: A dual-color probe set containing a probe for the MET gene locus (labeled with one fluorophore, e.g., red) and a probe for the centromere of chromosome 7 (CEP7, labeled with another fluorophore, e.g., green) is applied to the slides. The slides are then heated to denature the DNA and incubated to allow the probes to hybridize to their target sequences.

    • Washing and Counterstaining: The slides are washed to remove unbound probes, and the cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole), a blue fluorescent stain.

    • Microscopy and Analysis: The slides are visualized using a fluorescence microscope. At least 50-100 non-overlapping tumor cell nuclei are scored. The number of red (MET) and green (CEP7) signals in each nucleus is counted. MET amplification is typically defined as a MET/CEP7 ratio ≥ 2.0.[9]

Detection of c-MET Protein Overexpression by Immunohistochemistry (IHC)
  • Principle: IHC uses antibodies to detect the presence and localization of specific proteins in tissue sections. The intensity and percentage of tumor cells staining for the c-MET protein are assessed.

  • Protocol Outline:

    • Sample Preparation: FFPE tumor tissue sections are deparaffinized and rehydrated.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites of the c-MET protein.

    • Blocking: The sections are incubated with a blocking solution to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the c-MET protein.

    • Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate that produces a colored precipitate at the site of the antigen-antibody reaction.

    • Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the cell nuclei and then dehydrated and mounted with a coverslip.

    • Pathological Evaluation: A pathologist evaluates the staining intensity (e.g., 0, 1+, 2+, 3+) and the percentage of tumor cells showing positive staining. High c-MET expression is often defined as a certain percentage of tumor cells (e.g., ≥50%) with a high staining intensity (e.g., 2+ or 3+).

Conclusion

The identification of predictive biomarkers is a cornerstone of personalized medicine in oncology. For MET-targeted therapies, MET exon 14 skipping mutations and MET amplification have emerged as robust predictors of response. This compound has demonstrated promising efficacy in patients with METex14 skipping mutations, with response rates comparable to other approved MET TKIs. The choice of a specific TKI may depend on various factors, including the specific biomarker profile, prior lines of therapy, and the safety profile of the drug. Continued research and standardized biomarker testing will be essential to further refine patient selection and maximize the clinical benefit of this important class of targeted agents.

References

A Comparative Safety Analysis of Glumetinib and Similar c-Met Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the safety profiles of Glumetinib (SCC244), Capmatinib, Tepotinib, and Savolitinib reveals distinct and overlapping toxicities, providing crucial insights for researchers and drug development professionals. This guide synthesizes clinical trial data to offer an objective comparison, supported by experimental methodologies and pathway visualizations, to inform preclinical and clinical research strategies.

The development of targeted therapies against the c-Met receptor, a key driver in various cancers, has led to the emergence of several potent small molecule inhibitors. While demonstrating clinical efficacy, their safety profiles are a critical determinant of their therapeutic index. This comparative analysis focuses on this compound and three other prominent c-Met inhibitors: Capmatinib, Tepotinib, and Savolitinib, summarizing their adverse event profiles from clinical trials and outlining key experimental protocols for safety assessment.

Comparative Safety Profiles: A Tabular Overview

The following tables summarize the treatment-related adverse events (TRAEs) observed in clinical trials for this compound, Capmatinib, Tepotinib, and Savolitinib. The data is compiled from various studies and represents the most frequently reported toxicities.

Table 1: Comparison of Common Treatment-Related Adverse Events (All Grades, %)

Adverse EventThis compound (SCC244)CapmatinibTepotinibSavolitinib
Peripheral Edema5.5 (Grade 3/4)[1][2]52-54.2[3][4]7 (Grade ≥3)[5]38-56[6]
NauseaGrade 1/2[1][2]35-45[3][4]26.7[5]41-63[6]
VomitingGrade 1/2[1][2]28[4]-21-42[6]
FatigueGrade 1/2[1][2]32[3]30[7]35[6]
Increased AST/ALTGrade 1/2[1][2]--29-38[6]
Decreased AppetiteGrade 1/2[1][2]21[3]21[7]-
Diarrhea--29[7]-
Increased Blood Creatinine-27[4]--
Dyspnea-24[3]24[7]-
Hypoalbuminemia---≥20[8]

Note: Direct comparison of percentages should be done with caution due to differences in study populations, trial designs, and sizes. "-" indicates that the adverse event was not reported as one of the most common in the cited sources.

Table 2: Comparison of Grade ≥3 Treatment-Related Adverse Events (%)

Adverse EventThis compound (SCC244)CapmatinibTepotinibSavolitinib
Peripheral Edema5.5[1][2]9[3]7[5]-
VomitingDLT at 400mg (1 patient)[1][2]---
Hypothyroidism5.5[1][2]---
Dyspnea-7[3]--
Nausea-3[3]--
Fatigue-8[3]--
Increased AST/ALT---AST Elevation (13)[6]
Overall Grade ≥3 TRAEs-33.1[9]25.1-28[5][10]41.4[8]

Note: DLT stands for Dose-Limiting Toxicity. "-" indicates that the specific Grade ≥3 adverse event was not highlighted as common in the provided sources.

Mechanism of Action: Targeting the c-Met Signaling Pathway

This compound and the compared compounds are all potent and selective inhibitors of the c-Met receptor tyrosine kinase. Aberrant activation of the c-Met pathway, through mutations, amplification, or overexpression, can drive tumor growth, proliferation, survival, and metastasis. These inhibitors typically bind to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling cascades.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 P2 P cMet->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K P3 P STAT3 STAT3 P3->STAT3 P4 P This compound This compound & Similar Inhibitors This compound->cMet Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Metastasis Invasion & Metastasis ERK->Metastasis AKT AKT PI3K->AKT AKT->Proliferation AKT->Metastasis STAT3->Proliferation

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Safety Assessment

The safety profile of a kinase inhibitor is evaluated through a series of preclinical and clinical studies. Below are representative methodologies for key experiments.

In Vitro Kinase Selectivity Assay

Objective: To determine the specificity of the inhibitor for its intended target (c-Met) versus other kinases in the human kinome.

Methodology: A common method is the radiometric kinase assay.

  • Reaction Setup: Recombinant kinase, a specific substrate peptide, and varying concentrations of the test compound are prepared in a reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by adding [γ-³³P]ATP and MgCl₂.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: The reaction is stopped by adding a strong acid or by spotting the mixture onto a filter membrane.

  • Quantification: The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration. A high degree of selectivity is indicated by a significantly lower IC50 for c-Met compared to other kinases.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the compound on cancer cells and normal cells.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value (concentration at which 50% of cell growth is inhibited) is determined.

In Vivo Toxicology Studies

Objective: To evaluate the safety profile of the compound in a whole-organism setting, identifying potential target organs for toxicity and determining a safe dose range for clinical trials.

Methodology: These studies are typically conducted in rodent and non-rodent species.

  • Dose Range-Finding Studies: Initial studies to determine the maximum tolerated dose (MTD).

  • Repeated-Dose Toxicity Studies: Animals are administered the compound daily for a specified duration (e.g., 28 days).

  • Parameters Monitored:

    • Clinical Observations: Daily monitoring for any signs of toxicity.

    • Body Weight and Food Consumption: Measured regularly.

    • Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to assess effects on blood cells and organ function.

    • Gross Pathology and Histopathology: At the end of the study, a full necropsy is performed, and organs are examined for any macroscopic and microscopic changes.

  • Toxicokinetic Analysis: Blood samples are collected to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate exposure with toxicity findings.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the safety profile of a novel kinase inhibitor.

Safety_Assessment_Workflow cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Trials in_vitro In Vitro Assays - Kinase Selectivity - Cell Viability (Cancer & Normal Cells) - Genotoxicity in_vivo In Vivo Toxicology (Rodent & Non-Rodent) - Dose Range-Finding - Repeated-Dose Toxicity in_vitro->in_vivo safety_pharm Safety Pharmacology - Cardiovascular - Respiratory - CNS in_vivo->safety_pharm adme ADME/Toxicokinetics safety_pharm->adme phase1 Phase I (Safety & Dosage in Humans) adme->phase1 phase2 Phase II (Efficacy & Further Safety) phase1->phase2 phase3 Phase III (Large-Scale Efficacy & Safety) phase2->phase3

Caption: A generalized workflow for kinase inhibitor safety assessment.

Conclusion

This comparative analysis highlights that while this compound and similar c-Met inhibitors share a common mechanism of action, their safety profiles exhibit notable differences in the types and frequencies of adverse events. Peripheral edema and gastrointestinal toxicities are common across this class of drugs. The preclinical data for this compound suggests a favorable safety margin, and early clinical data indicates it is generally well-tolerated. However, continued clinical investigation is necessary to fully characterize its long-term safety profile in larger patient populations. For researchers and clinicians, a thorough understanding of these safety profiles is paramount for optimizing therapeutic strategies and managing patient care. The provided experimental protocols and workflows offer a foundational understanding of the rigorous safety evaluations these compounds undergo.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.